m-PEG12-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51N3O12/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-27-28-26/h2-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVJBKLBTILMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Versatility of m-PEG12-azide in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary biomedical research, the precise and efficient construction of complex molecular architectures is paramount. Among the chemical tools that have revolutionized bioconjugation, drug delivery, and proteomics, m-PEG12-azide has emerged as a cornerstone linker molecule. Its unique combination of a discrete polyethylene glycol (PEG) chain and a reactive azide group offers a powerful solution for covalently linking molecules with high specificity and biocompatibility. This technical guide provides an in-depth exploration of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Applications and Mechanisms
This compound is a heterobifunctional linker featuring a methoxy-terminated polyethylene glycol chain of twelve ethylene glycol units, which imparts hydrophilicity and reduces non-specific interactions. The terminal azide (N₃) group is the lynchpin of its functionality, enabling its participation in highly efficient and bioorthogonal "click chemistry" reactions.[1]
The primary applications of this compound stem from its ability to readily engage in two main types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction involves the formation of a stable 1,4-disubstituted triazole linkage between the azide group of this compound and a terminal alkyne on a target molecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Addressing the potential cytotoxicity of the copper catalyst in living systems, SPAAC offers a copper-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group to form a stable triazole ring.[2] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst.[3]
The choice between CuAAC and SPAAC is largely dictated by the experimental context, with CuAAC often favored for its faster kinetics in vitro, while SPAAC is the preferred method for applications in living cells and in vivo.[4]
Key Research Applications of this compound
The versatility of this compound has led to its widespread adoption in several key areas of research:
Bioconjugation and Protein PEGylation
PEGylation, the process of attaching PEG chains to proteins and peptides, is a well-established strategy to enhance the therapeutic properties of biomolecules. It can improve solubility, increase stability against enzymatic degradation, reduce immunogenicity, and prolong circulation half-life. This compound serves as a valuable tool for site-specific PEGylation when a target protein is engineered to contain an alkyne-bearing unnatural amino acid.
PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. This compound is frequently employed as a component of this linker, offering control over the distance and spatial orientation between the two ends of the PROTAC molecule. Click chemistry provides a highly efficient method for the final assembly of the PROTAC molecule.
Nanoparticle Functionalization
The surface modification of nanoparticles is crucial for their application in drug delivery, diagnostics, and bioimaging. PEGylation of nanoparticles can enhance their stability in biological media, reduce clearance by the reticuloendothelial system, and improve their pharmacokinetic profile. This compound allows for the facile introduction of a hydrophilic PEG layer on nanoparticles that have been surface-functionalized with alkyne or strained cyclooctyne groups. This enables the subsequent attachment of targeting ligands, imaging agents, or therapeutic payloads via click chemistry.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the use of this compound and related PEG-azide linkers in click chemistry reactions.
Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Catalyst | Copper(I) | None | |
| Biocompatibility | Lower, due to copper cytotoxicity | High, suitable for in vivo applications | |
| Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | 1-100 | 10⁻³ - 1 (dependent on cyclooctyne) | |
| Alkyne Reactant | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |
Note: Reaction rates are highly dependent on the specific reactants, solvent, and catalyst/ligand system used. The data presented should be considered as a general indicator of relative reaction speeds.
Table 2: Typical Reaction Conditions for CuAAC with PEG-Azide Linkers
| Parameter | Condition | Reference(s) |
| Reactants | Azide-PEG, Alkyne-functionalized molecule | |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1.5:1 | |
| Copper Source | CuSO₄·5H₂O (with reducing agent) or CuBr | |
| Ligand | THPTA, TBTA | |
| Solvent | t-BuOH/H₂O, DMF, PBS (pH 7.3) | |
| Temperature | Room Temperature to 50°C | |
| Reaction Time | 30 minutes to 48 hours | |
| Typical Yield | >90% |
Table 3: Typical Reaction Conditions for SPAAC with PEG-Azide Linkers
| Parameter | Condition | Reference(s) |
| Reactants | Azide-PEG, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN) | |
| Molar Ratio (Azide:Cyclooctyne) | 1.5:1 | |
| Solvent | PBS (pH 7.3), DMSO, DMF | |
| Temperature | Room Temperature (or physiological temperature) | |
| Reaction Time | 1 to 24 hours | |
| Typical Yield | >95% |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes a general method for conjugating an alkyne-functionalized biomolecule to this compound.
Materials:
-
Alkyne-functionalized biomolecule
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-functionalized biomolecule in PBS.
-
Prepare a 100 mM stock solution of this compound in degassed water or DMSO.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in degassed water.
-
Prepare a 100 mM stock solution of sodium ascorbate in degassed water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in degassed water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule solution and the this compound stock solution. A 1.5 to 5-fold molar excess of this compound is typically used.
-
In a separate tube, prepare the copper(I) catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.
-
Add the copper(I) catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be approximately 5 mM.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Upon completion, purify the PEGylated biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis against PBS.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines a general method for labeling azide-modified biomolecules on the surface of live cells with a DBCO-functionalized fluorescent probe, which can be adapted for use with this compound conjugated to a probe.
Materials:
-
Live cells with surface-expressed azide-modified biomolecules
-
DBCO-functionalized fluorescent probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density.
-
Wash the cells twice with ice-cold PBS.
-
-
Labeling Reaction:
-
Resuspend the cells in fresh, serum-free cell culture medium.
-
Add the DBCO-functionalized fluorescent probe to the cell suspension. A final concentration of 10-100 µM is a good starting point.
-
Incubate the cells at 37°C for 30-60 minutes in a CO₂ incubator.
-
-
Washing:
-
After incubation, wash the cells three times with ice-cold PBS to remove any unreacted probe.
-
-
Analysis:
-
Resuspend the cells in PBS.
-
Analyze the labeled cells using flow cytometry or visualize them with a fluorescence microscope.
-
Protocol 3: Synthesis of a PROTAC using this compound via CuAAC
This protocol provides a step-by-step guide for the final click chemistry ligation step in the synthesis of a PROTAC.
Materials:
-
Alkyne-functionalized target protein ligand (Warhead-Alkyne)
-
This compound linker
-
Azide-functionalized E3 ligase ligand (Anchor-Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) or DMF
-
Purification system (e.g., flash column chromatography, preparative HPLC)
Procedure:
-
Reactant Preparation:
-
Dissolve the Warhead-Alkyne (1.0 eq) and the Anchor-Azide functionalized with the m-PEG12 linker (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O or DMF).
-
-
Catalyst and Reducing Agent Preparation:
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
-
Reaction Execution:
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships involving this compound.
Caption: Workflow for CuAAC-mediated bioconjugation using this compound.
Caption: Modular synthesis of a PROTAC utilizing an this compound linker.
Caption: Stepwise functionalization of nanoparticles using this compound.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Deep Dive into the Solubility of m-PEG12-azide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of m-PEG12-azide, a methoxy-terminated polyethylene glycol with a terminal azide group, which is a critical reagent in bioconjugation, drug delivery, and proteomics research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its solubility in both aqueous and organic solvents, alongside practical experimental protocols and handling guidelines.
Core Properties of this compound
This compound is a monodisperse PEG linker that possesses a hydrophilic backbone, making it a valuable tool for improving the solubility and pharmacokinetic properties of conjugated molecules.[1][2] Its terminal azide group allows for efficient conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry.[3]
| Property | Value | Source |
| Molecular Formula | C25H51N3O12 | [4][5] |
| Molecular Weight | ~585.7 g/mol | |
| Appearance | Colorless to light yellow liquid or solid | |
| Storage | -20°C, sealed and protected from moisture |
Solubility Profile of this compound
The solubility of this compound is a key consideration for its effective use in various experimental settings. The polyethylene glycol chain imparts significant hydrophilicity, rendering it soluble in a range of aqueous and organic solvents.
Qualitative and Semi-Quantitative Solubility Data
Based on information from multiple suppliers, this compound exhibits good solubility in a variety of common laboratory solvents. This broad solubility spectrum provides flexibility in designing reaction conditions.
| Solvent | Solubility | Source(s) |
| Water | Soluble, Aqueous Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Chloroform | Soluble | |
| Acetonitrile | Soluble | |
| Dimethylacetamide (DMAC) | Soluble |
One supplier specifies a solubility of at least 10 mg/mL in water, chloroform, and DMSO, providing a useful baseline for solution preparation.
Experimental Protocol: Determination of this compound Solubility
While precise quantitative solubility data is not extensively published, researchers can determine the solubility of this compound in a specific solvent system using a standard laboratory protocol. The following is a generalized method for determining the saturation solubility.
Materials
-
This compound
-
Solvent of interest (e.g., deionized water, PBS buffer, ethanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes
-
Thermostatically controlled shaker or incubator
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be well above the expected solubility.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Gravimetrically determine the concentration of the dissolved this compound by evaporating the solvent and weighing the residue.
-
Alternatively, if a suitable analytical method is available (e.g., HPLC with a suitable detector), the concentration of the solute in the supernatant can be determined and compared against a standard curve.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL, g/L, or mol/L.
-
Practical Handling and Solution Preparation
For most applications, preparing a stock solution of this compound is a convenient starting point.
-
Stock Solution Preparation: Based on the available data, a stock solution of 10 mg/mL in water or DMSO can be readily prepared.
-
Storage of Solutions: If not used immediately, it is recommended to aliquot stock solutions and store them at -20°C to minimize degradation and repeated freeze-thaw cycles.
-
Bringing to Room Temperature: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the product.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the utilization of this compound in a bioconjugation experiment, from solubility testing to the final reaction.
Caption: Workflow for a typical bioconjugation using this compound.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is always recommended to perform small-scale solubility tests in the buffer system of choice to ensure optimal performance.
References
Introduction to Polyethylene Glycol (PEG) Linkers
An In-depth Guide to the Role of the PEG Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (–CH₂−CH₂−O–).[1] In the field of bioconjugation, these linkers serve as flexible, biocompatible spacers to covalently connect two or more molecular entities, such as proteins, peptides, small molecule drugs, or nanoparticles.[1][2] The process of attaching PEG chains to a molecule, known as PEGylation, has become a cornerstone strategy in drug development since its emergence in the 1970s.[1][3] By modifying a molecule's physicochemical properties, PEG linkers can significantly enhance its therapeutic profile.
The fundamental properties of PEG that underpin its widespread use include:
-
High Water Solubility : The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, making it highly soluble in aqueous and organic solutions. This property is crucial for improving the solubility of hydrophobic drugs.
-
Biocompatibility : PEG is non-toxic and has been approved by major regulatory agencies, including the FDA, for use in intravenous, oral, and topical formulations.
-
Low Immunogenicity : PEG is generally considered non-immunogenic, meaning it elicits a minimal immune response. It can mask epitopes on a conjugated molecule, reducing its recognition by the immune system.
-
Flexibility : The rotatable C-O bonds in the polymer chain provide significant conformational flexibility.
Core Functions of PEG Linkers in Bioconjugates
The attachment of a PEG linker to a therapeutic molecule can impart a range of beneficial properties that improve its performance as a drug. These advantages stem from the fundamental physicochemical changes induced by the PEG chain.
Enhanced Pharmacokinetics
A primary driver for PEGylation is the improvement of a drug's pharmacokinetic (PK) profile. PEGylation increases the hydrodynamic volume of the conjugate, which has several key effects:
-
Extended Circulation Half-Life : The increased size of the PEGylated molecule reduces its rate of renal clearance through glomerular filtration. Molecules larger than 20 kDa are typically cleared more slowly. This prolonged presence in the bloodstream allows for less frequent dosing, improving patient compliance.
-
Reduced Proteolytic Degradation : The flexible PEG chain creates a protective hydration shell around the drug molecule, sterically hindering the approach of proteolytic enzymes and increasing the drug's stability in vivo.
-
Altered Tissue Distribution : PEGylation can modify how a drug distributes throughout the body. In oncology, the increased size of PEGylated drugs allows them to accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
Improved Stability and Solubility
PEG linkers can significantly enhance the physical stability and solubility of bioconjugates. Many promising therapeutic proteins and small molecules are hydrophobic, making them difficult to formulate for intravenous administration. The hydrophilic nature of the PEG chain improves the overall water solubility of the conjugate, making it easier to handle and administer. This also helps protect the molecule from degradation and aggregation.
Reduced Immunogenicity
The immune system can recognize therapeutic proteins as foreign, leading to the production of neutralizing antibodies that can reduce efficacy and cause adverse reactions. The PEG chain can "shield" or mask the antigenic sites on the protein surface, preventing its recognition by immune cells and reducing the risk of an immune response. This "stealth" effect is a key advantage for protein-based therapies.
Types and Architectures of PEG Linkers
PEG linkers have evolved from simple linear chains to complex structures designed for specific applications. They can be classified by their structure and the reactive functional groups at their termini.
-
Linear PEG Linkers : The simplest form, consisting of a straight chain of PEG units with functional groups at one or both ends.
-
Branched PEG Linkers : These linkers have multiple PEG arms extending from a central core. This architecture can increase the hydrodynamic volume and shielding effect compared to a linear PEG of the same molecular weight.
-
Multi-Arm PEG Linkers : Branched PEGs that offer multiple functional groups, allowing for the attachment of several molecules, which is useful for nanoparticle surface modification or creating multivalent conjugates.
-
Cleavable PEG Linkers : These contain a labile bond (e.g., a disulfide or pH-sensitive bond) that can be broken under specific physiological conditions, such as the low pH environment of a tumor or the reducing environment inside a cell. This allows for the controlled release of the active drug at the target site.
-
Heterobifunctional PEG Linkers : These linkers possess two different reactive terminal groups, enabling the sequential and specific conjugation of two different molecules. Common reactive groups include NHS esters (for amines), maleimides (for thiols), and alkynes/azides for "click chemistry".
Key Applications in Drug Development
PEG linkers are integral components in several advanced therapeutic platforms.
Antibody-Drug Conjugates (ADCs)
In ADCs, a PEG linker connects a potent cytotoxic drug to a monoclonal antibody. The linker's properties are critical for the ADC's success. A hydrophilic PEG linker can improve the solubility and stability of the ADC, preventing aggregation and improving its pharmacokinetic profile.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG linker's length and flexibility are crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for ubiquitination and subsequent degradation.
Protein and Peptide Therapeutics
This is the most established application of PEGylation. Attaching PEG to therapeutic proteins or peptides like interferons, growth factors, and enzymes extends their half-life, reduces their immunogenicity, and improves their stability.
Quantitative Impact of PEG Linker Properties
The choice of PEG linker, particularly its molecular weight and length, has a quantifiable impact on the final conjugate's properties and efficacy.
Table 1: Effect of PEG Molecular Weight on Pharmacokinetics
| Property | Effect of Increasing PEG Molecular Weight | Rationale |
| Renal Clearance | Decreases | Increased hydrodynamic size prevents glomerular filtration. The clearance pathway shifts from renal to hepatic for larger conjugates. |
| Circulation Half-Life | Increases | Slower clearance from the body leads to longer systemic exposure. |
| Tissue Distribution | Altered | High molecular weight PEGs (>20 kDa) show slower renal clearance and have a greater potential to accumulate in tissues. |
| Immunogenicity | Generally Decreases | Larger PEG chains provide a more effective "stealth" effect, masking the protein from the immune system. |
Table 2: Effect of PEG Linker Length on Biological Activity and Efficacy
| System | Linker Length Variation | Observed Effect | Source |
| Carbonic Anhydrase Inhibitors (CAIs) | 1 kDa to 20 kDa | Cell killing efficiency in 3D tumor spheroids decreased as PEG linker length increased. Shorter linkers (1-3.4 kDa) were most efficient. | |
| Affibody-Drug Conjugates | 4 kDa vs. 10 kDa | Modification with 4 kDa and 10 kDa PEG chains reduced cytotoxicity by ~6.5-fold and ~22.5-fold, respectively, compared to a shorter linker. | |
| PEG-PLA Nanoparticles for Tumor Delivery | 3.4 kDa (10.7 nm) vs. 5 kDa (13.8 nm) | Increasing PEG length from 3.4 kDa to 5 kDa improved tumor growth inhibition from 73.4% to 88%. | |
| PROTACs | Varies (Target-dependent) | Optimal linker length is crucial for ternary complex formation. A linker that is too short can cause steric hindrance, while one that is too long may create a non-productive complex. |
Table 3: Effect of Polypeptide Linker Length on Protein Stability
| Protein System | Linker Length (Residues) | Change in Stability (ΔGu) | Effective Concentration (Ceff) | Source |
| Single-chain Arc Repressor | 9 | ~3 kcal/mol | ~6 µM | |
| 19 | 8.4 kcal/mol (Maximum Stability) | 80 mM | ||
| 47-59 | ~4.5 kcal/mol (Plateau) | ~150 µM |
Note: While this study uses polypeptide linkers, the principle that linker length is a critical determinant of the stability of a fusion protein is a relevant concept for bioconjugation strategies.
Visualization of Key Processes
Diagrams created with Graphviz to illustrate workflows and mechanisms related to PEG linkers in bioconjugation.
Caption: General workflow for the creation of a PEGylated bioconjugate.
Caption: Mechanism of action for a PROTAC, enabled by the linker.
Caption: Logical flow of how PEGylation improves pharmacokinetic properties.
Experimental Protocols
General Protocol for Protein PEGylation (Amine-Reactive)
This protocol outlines a general method for conjugating an amine-reactive PEG linker (e.g., mPEG-NHS ester) to a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5, amine-free).
-
mPEG-NHS Ester reagent.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.5-8.5.
-
Quenching Buffer: 1M Tris or Glycine, pH 8.0.
-
Purification system (e.g., Size-Exclusion Chromatography column).
Methodology:
-
Protein Preparation : Dissolve or dialyze the protein into the amine-free Reaction Buffer at a known concentration (e.g., 1-10 mg/mL).
-
Reagent Preparation : Immediately before use, dissolve the mPEG-NHS ester in the Reaction Buffer or a compatible anhydrous solvent like DMSO.
-
Conjugation Reaction : Add the dissolved PEG reagent to the protein solution. The molar ratio of PEG to protein is a critical parameter to optimize and typically ranges from 1:1 to 5:1.
-
Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C, with gentle mixing. Reaction time and temperature should be optimized for the specific protein.
-
Quenching : Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification : Remove unreacted PEG and byproducts by purifying the reaction mixture using Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX), depending on the properties of the protein and the conjugate.
-
Characterization : Analyze the purified fractions to confirm successful conjugation.
Characterization of PEGylated Conjugates
Confirming the successful synthesis and purity of a bioconjugate is a critical step.
1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Purpose : To visualize the increase in molecular weight post-PEGylation.
-
Method : Run samples of the un-conjugated protein and the purified PEGylated conjugate on an SDS-PAGE gel. The PEGylated protein bands will migrate slower (appear higher up the gel) than the native protein due to the increased mass of the attached PEG chain(s). This can also provide a qualitative assessment of the degree of PEGylation (mono-, di-, poly-PEGylated species).
2. High-Performance Liquid Chromatography (HPLC):
-
Purpose : To separate and quantify the reaction products.
-
Method : Use Size-Exclusion (SEC-HPLC) or Reversed-Phase (RP-HPLC) to analyze the purified conjugate.
-
SEC-HPLC separates molecules based on size. The PEGylated conjugate will elute earlier than the smaller, unconjugated protein.
-
RP-HPLC separates based on hydrophobicity. PEGylation typically reduces the retention time of proteins on a reverse-phase column.
-
3. Mass Spectrometry (MS):
-
Purpose : To determine the precise mass of the conjugate and identify sites of PEGylation.
-
Method : Techniques like MALDI-TOF or ESI-MS can determine the mass of the intact conjugate. The heterogeneity of polydisperse PEGs can make intact mass analysis complex. To identify attachment sites, the conjugate can be proteolytically digested (e.g., with trypsin) followed by LC-MS/MS analysis (peptide mapping). Novel cleavable PEG linkers have been developed that leave behind a reporter tag on the modified amino acid, simplifying this analysis.
Functional Assay: PROTAC-Mediated Protein Degradation via Western Blot
This protocol is used to assess the efficacy of a PROTAC in degrading its target protein.
Materials:
-
Cell line expressing the target protein.
-
PROTAC molecule and vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Methodology:
-
Cell Culture and Treatment : Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a set period (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Protein Quantification : Determine the total protein concentration in each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot : a. Load equal amounts of total protein from each sample onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with the primary antibody for the target protein, followed by incubation with the HRP-conjugated secondary antibody. e. Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis : Re-probe the same membrane for a loading control protein to ensure equal loading. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. A decrease in the target protein band intensity in PROTAC-treated samples compared to the control indicates successful degradation.
Challenges and Future Directions
Despite its many advantages, PEGylation is not without challenges. The potential for pre-existing or induced anti-PEG antibodies can lead to an "accelerated blood clearance" (ABC) phenomenon in some patients, reducing efficacy. Furthermore, excessive PEGylation can sometimes reduce the biological activity of a molecule by sterically hindering its interaction with its target receptor.
Future research is focused on developing next-generation linkers, including biodegradable PEGs to mitigate concerns about long-term tissue accumulation and alternative polymers like polysarcosine to avoid anti-PEG immune responses. The continued innovation in linker technology, including more sophisticated cleavable systems and site-specific conjugation methods, will further expand the power and precision of bioconjugation in creating novel therapeutics.
References
m-PEG12-azide for Click Chemistry Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG12-azide is a discrete polyethylene glycol (dPEG®) reagent widely utilized in bioconjugation and drug development.[1] This monofunctional PEG linker contains a terminal azide group, making it an ideal tool for "click chemistry," a set of biocompatible, highly efficient, and specific reactions.[2][3] The methoxy-terminated PEG chain imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules.[4][5] This guide provides a comprehensive overview of this compound, its properties, and its application in copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.
Core Properties and Specifications
This compound is a well-defined compound with a single molecular weight, ensuring batch-to-batch consistency in experimental outcomes. Its key properties are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 585.69 g/mol | |
| Chemical Formula | C25H51N3O12 | |
| Purity | >95% to >98% | |
| Appearance | Colorless to light yellow clear liquid | |
| Solubility | Water, DMSO, DCM, DMF, Methylene chloride, Acetonitrile | |
| Storage | -20°C | |
| Spacer Arm Length | 44.0 Å (38 atoms) |
Applications in Click Chemistry
The terminal azide group of this compound allows for its participation in two major types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are instrumental in conjugating this compound to a wide range of molecules, including peptides, proteins, and small molecules for various applications such as the development of antibody-drug conjugates (ADCs) and PROTACs.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regiospecific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole.
This protocol provides a general guideline for the conjugation of this compound to an alkyne-containing molecule. Optimization may be required for specific applications.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassing equipment (optional, but recommended)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound in the reaction buffer or a compatible solvent like DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule solution.
-
Add the this compound stock solution to achieve a desired molar excess (e.g., 2-10 equivalents relative to the alkyne).
-
Premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the reaction vessel to a final copper concentration of 50-250 µM.
-
-
Initiation:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
-
Purification:
-
Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, affinity chromatography) to remove excess reagents and byproducts.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
This protocol provides a general guideline for the conjugation of this compound to a strained alkyne-containing molecule.
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-modified)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF (if needed for dissolving reagents)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the strained alkyne-functionalized molecule in the reaction buffer or a minimal amount of a compatible organic solvent.
-
Prepare a stock solution of this compound in the reaction buffer or a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, add the strained alkyne-functionalized molecule solution.
-
Add the this compound stock solution. A 1.5 to 5-fold molar excess of the azide is often recommended.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-24 hours. For sensitive biomolecules, the reaction can be performed at 4°C, which may require longer incubation times.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Impact of PEGylation on Biological Systems
The covalent attachment of PEG chains, a process known as PEGylation, can significantly alter the physicochemical and pharmacological properties of molecules.
The benefits of PEGylation include:
-
Increased Solubility: The hydrophilic PEG chain can improve the solubility of hydrophobic drugs in aqueous environments.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing its immunogenic and antigenic effects.
-
Prolonged Circulation Time: The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, leading to a longer half-life in the body.
-
Enhanced Stability: PEGylation can protect therapeutic proteins and peptides from proteolytic degradation.
These modifications can lead to improved drug efficacy, reduced dosing frequency, and potentially lower toxicity.
Conclusion
This compound is a versatile and valuable tool for researchers in drug development and bioconjugation. Its well-defined structure and reactivity in both copper-catalyzed and strain-promoted click chemistry reactions enable the precise and efficient modification of a wide array of molecules. The resulting PEGylated conjugates often exhibit improved pharmacological properties, making this compound a key reagent in the development of next-generation therapeutics.
References
understanding PEGylation in antibody-drug conjugates (ADCs)
An In-depth Technical Guide to PEGylation in Antibody-Drug Conjugates (ADCs)
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a pivotal strategy in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. However, the conjugation of hydrophobic payloads can lead to challenges such as aggregation, accelerated plasma clearance, and increased off-target toxicity, which can limit the therapeutic window.[1][2][3]
PEGylation addresses these issues by increasing the hydrophilicity and hydrodynamic radius of the ADC. This modification enhances the molecule's solubility and stability, extends its circulation half-life by reducing renal clearance, and can shield the payload from non-specific interactions, thereby improving the overall pharmacokinetic (PK) and pharmacodynamic (PD) profile.[4][5] This guide provides a technical overview of PEGylation in ADCs, covering core concepts, quantitative data, experimental methodologies, and key challenges for researchers in the field.
Core Concepts and Strategies in ADC PEGylation
The successful implementation of PEGylation requires a deep understanding of its chemistry, the impact of the PEG chain's characteristics, and the strategic placement of the polymer on the ADC.
PEGylation Chemistry and Conjugation
PEG chains are typically incorporated into ADCs via functionalized linkers that connect the cytotoxic drug to the antibody. Common conjugation strategies target specific amino acid residues on the antibody:
-
Thiol-Specific PEGylation: This is a widely used method that targets cysteine residues. The interchain disulfide bonds of the antibody can be partially or fully reduced to expose free thiol groups, which then react with a PEG-maleimide functional group. This approach allows for a degree of site-specificity and control over the drug-to-antibody ratio (DAR).
-
Amine-Specific PEGylation: This strategy targets lysine residues, which are abundant on the antibody surface. N-hydroxysuccinimide (NHS) esters of PEG are commonly used to react with the primary amines of lysine. However, this method often results in a heterogeneous mixture of ADC species with varying DARs and PEGylation sites, a phenomenon known as random PEGylation.
Site-Specific vs. Random PEGylation
The location of PEG attachment is critical for preserving the ADC's biological function.
-
Site-Specific PEGylation: By engineering cysteine residues at specific locations on the antibody, away from the antigen-binding sites, PEG chains can be attached with high precision. This method produces a homogeneous ADC product with a defined DAR, leading to more predictable PK/PD properties and an improved therapeutic index.
-
Random PEGylation: While simpler to implement, attaching PEG to naturally occurring residues like lysines can lead to a heterogeneous product. This heterogeneity can complicate manufacturing and characterization and may result in a loss of binding affinity if PEGylation occurs within the antigen-binding region.
Impact of PEG Size and Structure
The molecular weight and architecture (linear vs. branched) of the PEG chain are critical design parameters that influence the ADC's properties.
-
Molecular Weight: Larger PEG chains generally lead to a more significant extension of the plasma half-life. This is because the increased hydrodynamic size reduces the rate of renal clearance. However, very large PEGs can also cause steric hindrance, potentially reducing the antibody's binding affinity or the payload's cytotoxic activity.
-
Structure: Branched PEG structures can offer a more compact conformation compared to linear PEGs of the same molecular weight, which can be advantageous. They can also influence interactions with the immune system and affect nanoparticle uptake by tumor-associated immune cells.
Quantitative Impact of PEGylation on ADC Properties
The effects of PEGylation can be quantified through various in vitro and in vivo studies. The following tables summarize key data from published research, illustrating the impact of PEG size and presence on ADC pharmacokinetics and efficacy.
Table 1: Impact of PEG Molecular Weight on ADC Half-Life
| ADC Construct | PEG Size (kDa) | Half-Life (t½) | Fold Increase vs. Non-PEGylated | Reference |
|---|---|---|---|---|
| Affibody-MMAE | 0 | 19.6 min | - | |
| HP4KM | 4 | 49.2 min | 2.5x | |
| HP10KM | 10 | 219.0 min | 11.2x | |
| ZHER2-MMAE | 0 | ~14.8 min | - | |
| PEG20k-ZHER2-MMAE | 20 | 6.0 h | ~26x | |
| Anti-CEA/CD3 S-Fab | 0 | ~2.1 h | - |
| PEG-S-Fab | 20 | ~25.2 h | 12x | |
Table 2: Effect of PEG Side Chain Length on ADC Plasma Clearance
| ADC Construct (DAR 8) | PEG Side Chain | Clearance (mL/day/kg) | Reference |
|---|---|---|---|
| Non-binding IgG-MMAE | None | ~50 | |
| Non-binding IgG-MMAE | PEG2 | ~45 | |
| Non-binding IgG-MMAE | PEG4 | ~25 | |
| Non-binding IgG-MMAE | PEG8 | ~10 | |
| Non-binding IgG-MMAE | PEG12 | ~9 | |
| Non-binding IgG-MMAE | PEG24 | ~8 |
| Parental Antibody | N/A | ~7 | |
Table 3: Effect of PEGylation on In Vitro Cytotoxicity
| Cell Line | ADC Construct | IC50 (nM) | Fold Reduction in Potency | Reference |
|---|---|---|---|---|
| NCI-N87 | ZHER2-MMAE | ~0.2 | - | |
| NCI-N87 | PEG20k-ZHER2-MMAE | ~10 | ~50x | |
| SK-OV-3 | ZHER2-MMAE | ~0.3 | - |
| SK-OV-3 | PEG20k-ZHER2-MMAE | ~15 | ~50x | |
Note: While in vitro cytotoxicity is often reduced due to steric hindrance from the PEG chain, the improved pharmacokinetics typically leads to superior in vivo antitumor efficacy.
Experimental Protocols and Methodologies
Rigorous experimental design and characterization are essential for developing safe and effective PEGylated ADCs.
Protocol 1: Site-Specific PEGylation via Engineered Cysteines
This protocol describes the conjugation of a PEG-maleimide linker-drug to a cysteine-engineered antibody (e.g., a THIOMAB™).
-
Materials:
-
Cysteine-engineered monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
PEG-maleimide activated linker-drug.
-
Quenching agent: N-acetylcysteine.
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
-
Antibody Reduction:
-
Dissolve the antibody to a concentration of 5-10 mg/mL.
-
Add a 2-3 molar excess of TCEP per engineered cysteine.
-
Incubate at 37°C for 1-2 hours to selectively reduce the engineered disulfide bond.
-
Cool the reaction mixture to room temperature.
-
-
Conjugation Reaction:
-
Dissolve the PEG-maleimide linker-drug in a compatible organic solvent (e.g., DMA, DMSO).
-
Add the linker-drug solution to the reduced antibody solution at a slight molar excess (e.g., 1.5-fold per thiol). The final concentration of organic solvent should be kept low (<10%) to prevent antibody denaturation.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Quenching and Purification:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide reagent) to quench any unreacted linker-drug.
-
Purify the resulting PEGylated ADC using SEC to remove excess reagents and unconjugated drug-linker. The purified ADC is exchanged into a formulation buffer.
-
Protocol 2: Characterization of PEGylated ADCs
A suite of analytical techniques is required to ensure the quality, consistency, and stability of the final product.
-
Drug-to-Antibody Ratio (DAR) and Distribution:
-
Method: Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Procedure: HIC separates ADC species based on hydrophobicity. Species with different numbers of conjugated drug-linkers will have different retention times, allowing for the calculation of the average DAR and the distribution of different DAR species. Intact LC-MS analysis provides the precise mass of each species, confirming the conjugation and DAR.
-
-
Aggregate and Fragment Analysis:
-
Method: Size Exclusion Chromatography (SEC-HPLC).
-
Procedure: SEC separates molecules based on their hydrodynamic size. This method is used to quantify the percentage of high-molecular-weight species (aggregates) and low-molecular-weight species (fragments) in the final ADC preparation, which are critical quality attributes.
-
-
In Vitro Cytotoxicity Assay:
-
Method: Cell-based viability/proliferation assay (e.g., MTS, MTT).
-
Procedure:
-
Plate target cancer cells (e.g., NCI-N87, SK-OV-3 for HER2-targeted ADCs) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PEGylated ADC, non-PEGylated ADC control, and an isotype control ADC for 72-96 hours.
-
Add a viability reagent (e.g., CellTiter 96 AQueous One Solution).
-
Measure absorbance at the appropriate wavelength.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using non-linear regression.
-
-
-
Pharmacokinetic (PK) Study:
-
Method: In vivo study in rodents (e.g., Sprague-Dawley rats).
-
Procedure:
-
Administer a single intravenous (IV) dose of the PEGylated and non-PEGylated ADCs to different groups of animals.
-
Collect blood samples at various time points (e.g., 5 min, 1h, 6h, 24h, 48h, etc.).
-
Process blood to obtain plasma.
-
Quantify the concentration of the total antibody or conjugated antibody in plasma using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
Calculate key PK parameters (half-life, clearance, area under the curve) using a two-compartment model.
-
-
The Pharmacokinetic Rationale for PEGylation
The primary driver for PEGylating ADCs is the profound and beneficial alteration of their pharmacokinetic properties.
As illustrated, PEGylation creates a hydrophilic shield around the ADC. This has two major consequences:
-
Increased Hydrodynamic Size: The PEG polymer significantly increases the effective size of the ADC, preventing it from being rapidly filtered out by the kidneys. This is the primary mechanism for extending circulation half-life.
-
Masking of Hydrophobic Domains: The PEG layer covers the hydrophobic drug and linker components, reducing non-specific interactions with cells of the reticuloendothelial system (RES) and decreasing the propensity for aggregation. This leads to slower clearance, reduced off-target toxicity, and allows for greater accumulation at the tumor site via the Enhanced Permeability and Retention (EPR) effect.
Challenges and Future Perspectives
Despite its advantages, PEGylation is not without challenges.
-
Immunogenicity and Anti-PEG Antibodies: A significant concern is the potential for immune responses against PEG itself. Pre-existing or treatment-induced anti-PEG antibodies (IgM and IgG) are present in a portion of the population. These antibodies can bind to PEGylated ADCs, leading to accelerated clearance (the "ABC phenomenon"), reduced efficacy, and potentially severe hypersensitivity reactions.
-
The "PEG Dilemma": There is often a trade-off between maximizing pharmacokinetic benefits and maintaining full biological activity. Large PEG chains that are highly effective at extending half-life can also cause steric hindrance, which may interfere with the antibody's ability to bind its target antigen or block the enzymatic cleavage of a linker at the tumor site, thereby reducing potency.
-
Advanced Strategies: To overcome these limitations, researchers are developing novel strategies such as tumor-specific cleavable PEG linkers. These linkers are designed to be stable in circulation but are cleaved by enzymes overexpressed in the tumor microenvironment (e.g., urokinase-type plasminogen activator, uPA), releasing a less-hindered ADC to exert its cytotoxic effect.
Conclusion
PEGylation is a powerful and versatile chemical modification strategy that has become integral to the design of next-generation antibody-drug conjugates. By improving solubility, increasing stability, and extending circulation half-life, PEGylation can significantly enhance the therapeutic index of ADCs. However, its successful application requires careful optimization of PEG size, conjugation chemistry, and attachment site to balance the profound pharmacokinetic advantages against potential drawbacks like steric hindrance and immunogenicity. Through site-specific conjugation and the development of intelligent, cleavable linkers, PEGylation will continue to be a key enabling technology in the quest to develop safer and more effective ADCs for cancer therapy.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of m-PEG12-azide in the Laboratory
Introduction
m-PEG12-azide is a discrete polyethylene glycol (dPEG®) reagent widely utilized by researchers, scientists, and drug development professionals. Its primary application lies in bioconjugation, "click chemistry," and as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] The molecule features a terminal azide group, which allows for highly specific and efficient covalent bond formation with alkyne-containing molecules.[3] While the azide functional group is key to its utility, it also introduces specific safety considerations. Organic azides are an energy-rich class of compounds that require appropriate handling procedures to mitigate risks.[4]
This technical guide provides a comprehensive overview of the safety and handling of this compound, covering its physicochemical properties, hazard identification, stability factors, handling protocols, and emergency procedures to ensure its safe and effective use in a laboratory setting.
Physicochemical Properties and Hazard Identification
Understanding the fundamental properties of this compound is the first step toward safe handling. The following tables summarize its key characteristics and associated hazards as defined by the Globally Harmonized System (GHS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C25H51N3O12 | |
| Molecular Weight | 585.69 g/mol | |
| CAS Number | 2170098-29-8, 89485-61-0 | |
| Appearance | White to off-white powder or solid | N/A |
| Solubility | Soluble in Water, DMSO, DCM, DMF |
Note: Multiple CAS numbers may exist for this compound from different suppliers.
Table 2: GHS Hazard Identification
| Category | Information | Source(s) |
| Pictograms | ||
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. |
The Chemistry and Stability of Organic Azides
Organic azides can be energetic and are sensitive to heat, shock, and light, with the potential for explosive decomposition. However, their stability is highly dependent on their molecular structure.
A key indicator of stability for organic azides is the ratio of carbon and oxygen atoms to nitrogen atoms. A higher ratio generally correlates with greater stability. The stability can be assessed using the formula:
(NCarbon + NOxygen) / NNitrogen ≥ 3
For this compound (C25H51N3O12): (25 + 12) / 3 = 12.33
This value is significantly greater than the recommended threshold of 3, indicating that the long, stabilizing PEG chain makes this compound relatively stable compared to smaller, low-molecular-weight organic azides. Despite this inherent stability, it is crucial to handle all organic azides with care.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when working with this compound.
Engineering Controls:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Ensure a safety shower and an accessible eye wash station are nearby.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a standard laboratory coat. Impervious clothing is recommended for larger quantities.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.
General Handling Practices:
-
Avoid all contact with skin and eyes, and prevent inhalation of dust.
-
Use plastic or ceramic spatulas for weighing and transferring. Do not use metal spatulas , as they can form shock-sensitive heavy metal azides.
-
Avoid grinding the material or subjecting it to shock or friction.
-
Do not use ground glass joints, which can create friction and potentially lead to explosive decomposition.
-
When dissolving, add the solid to the solvent slowly.
-
Do not concentrate solutions containing azides by rotary evaporation or distillation to dryness.
-
Wash hands thoroughly after handling the material.
Storage and Disposal
Proper storage is critical to maintaining the stability and integrity of this compound.
Storage Conditions:
-
Temperature: For long-term storage, keep the container tightly sealed at or below -20°C.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation and degradation.
-
Light: Protect from light. The product is often supplied in an amber vial.
-
Hygroscopicity: PEG compounds are hygroscopic. Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can compromise the reagent.
-
Incompatibilities: Store away from acids, oxidizing agents, and heavy metals and their salts.
Disposal:
-
Dispose of waste material and empty containers in accordance with local, state, and federal regulations.
-
All waste should be handled by an approved waste disposal plant.
Emergency Procedures and First Aid
In case of accidental exposure, immediate action is required.
Table 3: First Aid Measures
| Exposure Route | Procedure | Source(s) |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. | |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | |
| Ingestion | Do not induce vomiting. Rinse mouth thoroughly with water. Call a POISON CENTER or doctor immediately. |
Experimental Protocols
This compound is a primary reagent for click chemistry reactions. Below are generalized protocols for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 6.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a protein containing a terminal alkyne.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified protein (e.g., 100 µM in a phosphate buffer, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a catalyst premix solution containing 20 mM CuSO₄ and 50 mM of a copper-chelating ligand (e.g., THPTA) in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to achieve a final concentration that is in 2- to 10-fold molar excess over the alkyne.
-
Add the CuSO₄/ligand premix to a final concentration of 50-100 µM Cu²⁺.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM. Gently mix.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess reagents and catalyst from the conjugated product using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
Protocol 6.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free protocol describes the conjugation of this compound to a biomolecule containing a strained alkyne, such as DBCO or BCN.
-
Reagent Preparation:
-
Prepare a stock solution of the strained alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a 10 mM stock solution of this compound in the same buffer or a compatible solvent like DMSO.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the strained alkyne-modified biomolecule with the this compound solution. A 2- to 5-fold molar excess of the azide is typically sufficient.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific strained alkyne and reactants.
-
-
Purification:
-
Purify the final conjugate using a method appropriate for the biomolecule, such as SEC or dialysis, to remove unreacted this compound.
-
Conclusion
This compound is an invaluable reagent for modern chemical biology and drug discovery. While its azide functionality necessitates careful handling, its high carbon-to-nitrogen ratio renders it significantly more stable than many other organic azides. By understanding its properties, adhering to strict safety protocols, using appropriate personal protective equipment, and following established experimental procedures, researchers can safely and effectively leverage the power of this compound in their work.
References
Methodological & Application
Application Notes and Protocols for m-PEG12-azide in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[1][2] This bioorthogonal reaction is prized for its high yields, mild reaction conditions, and compatibility with a wide array of functional groups, making it an invaluable tool in bioconjugation, drug discovery, and materials science.[3][4]
m-PEG12-azide is a hydrophilic, monodisperse polyethylene glycol (PEG) linker containing a terminal azide group. The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates, while the azide moiety allows for its specific ligation to alkyne-containing molecules via the CuAAC reaction.[5] This reagent is particularly useful in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics.
These application notes provide a detailed protocol for the use of this compound in a typical copper-catalyzed click chemistry reaction.
Reaction Principle and Workflow
The CuAAC reaction involves the copper(I)-catalyzed cycloaddition of the terminal azide of this compound to a terminal alkyne on a target molecule. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage, a chelating ligand is often employed to stabilize the Cu(I) catalyst. Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are particularly well-suited for bioconjugation reactions in aqueous media.
Quantitative Data Summary
The following tables provide typical concentration ranges and reaction parameters for CuAAC reactions involving PEG linkers. These should be considered as a starting point, and optimization may be necessary for specific applications.
Table 1: Typical Reagent Concentrations for CuAAC
| Reagent | Stock Solution Concentration | Typical Final Concentration | Notes |
| Alkyne-Molecule | 1-10 mM | 25-500 µM | The limiting reagent. |
| This compound | 10 mM | 1.2 - 10 equivalents | An excess of the azide component is often used to drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM | 50-250 µM | The final concentration can be adjusted as needed. |
| Ligand (e.g., THPTA) | 50-200 mM | 250 µM - 1.25 mM | A ligand-to-copper ratio of 5:1 is commonly used to protect biomolecules and accelerate the reaction. |
| Sodium Ascorbate | 100 mM - 1 M (Freshly made) | 2.5 - 5 mM | Typically 5-10 times the concentration of copper. |
Table 2: General Reaction Parameters for CuAAC with PEG Linkers
| Parameter | Typical Range | Notes |
| Temperature | Room Temperature - 50°C | Reactions are often performed at room temperature, though gentle heating can increase the rate. |
| Reaction Time | 30 minutes - 24 hours | Reaction progress should be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC). |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF, t-BuOH/H₂O | The choice of solvent depends on the solubility of the reactants. |
| pH | 4 - 11 | The reaction is generally insensitive to pH within this range. |
Experimental Protocols
This section provides a detailed protocol for a standard CuAAC reaction using this compound with an alkyne-functionalized molecule.
Materials
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvents (e.g., degassed Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO), deionized water)
-
Chelating agent (optional for quenching, e.g., EDTA)
-
Purification supplies (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure
1. Preparation of Stock Solutions a. Prepare a 10 mM stock solution of your alkyne-functionalized molecule in a suitable solvent (e.g., DMSO, water). b. Prepare a 10 mM stock solution of this compound in the same solvent. c. Prepare a 100 mM stock solution of CuSO₄ in deionized water. d. Prepare a 200 mM stock solution of THPTA in deionized water. e. Crucially, prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use, as it is prone to oxidation.
2. Reaction Setup (Example for a 1 mL final volume) a. In a suitable reaction vessel, add the alkyne-functionalized molecule to achieve the desired final concentration (e.g., 100 µL of a 1 mM solution for a final concentration of 100 µM). b. Add the this compound stock solution to achieve the desired molar excess (e.g., 120 µL of a 10 mM solution for a 1.2-fold molar excess). c. Add the reaction buffer/solvent to bring the volume to approximately 950 µL. d. In a separate microcentrifuge tube, prepare the catalyst premix by combining 10 µL of the 100 mM CuSO₄ stock solution and 20 µL of the 200 mM THPTA stock solution. Vortex briefly. e. Add the 30 µL of the catalyst premix to the reaction mixture.
3. Reaction Initiation and Incubation a. Initiate the reaction by adding 20 µL of the freshly prepared 1 M sodium ascorbate solution. b. Gently mix the reaction by vortexing or inverting the tube. If working with sensitive biomolecules, gentle mixing on a rotator is recommended. c. Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized. For some reactions, incubation can proceed overnight at 4°C. d. If any components are light-sensitive, protect the reaction from light.
4. Reaction Monitoring a. The progress of the reaction can be monitored by techniques such as LC-MS or HPLC to check for the consumption of starting materials and the formation of the product.
5. Quenching and Purification a. Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst. b. Purify the m-PEG12-conjugated product using an appropriate method to remove the catalyst, excess reagents, and byproducts. Common methods include:
- Size-Exclusion Chromatography (SEC): Effective for separating the higher molecular weight PEGylated product from smaller unreacted molecules.
- Dialysis: Suitable for purifying large biomolecules.
- Precipitation: Can be used for some oligonucleotides and DNA.
Troubleshooting and Optimization
-
Low Yield:
-
Deoxygenate solvents: Dissolved oxygen can lead to the oxidative homocoupling of alkynes (Glaser-Hay coupling) and oxidize the Cu(I) catalyst. Degassing solvents by bubbling with an inert gas like argon or nitrogen is recommended.
-
Use fresh sodium ascorbate: Ensure the reducing agent is freshly prepared.
-
Optimize reagent concentrations: Vary the molar ratio of this compound to the alkyne and the catalyst loading.
-
Increase reaction time or temperature: Some reactions may proceed slowly at room temperature.
-
-
Steric Hindrance:
-
The length of the PEG chain can sometimes cause steric hindrance. While m-PEG12 is of moderate length, for particularly bulky substrates, reaction rates might be slower. Optimization of reaction conditions may be required.
-
-
Biomolecule Degradation:
-
The combination of Cu(I) and ascorbate can generate reactive oxygen species. Using a 5:1 ligand-to-copper ratio is crucial for protecting sensitive proteins and peptides.
-
By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of bioconjugation applications, leveraging the power and simplicity of copper-catalyzed click chemistry.
References
Application Notes & Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with m-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1][2] As a type of "click chemistry," SPAAC proceeds with high efficiency and selectivity between a strained cyclooctyne (such as DBCO or BCN) and an azide, without the need for cytotoxic copper catalysts.[3][4] This makes it exceptionally well-suited for applications in living systems, including live-cell imaging and in vivo drug delivery.[3]
The m-PEG12-azide reagent is a monodisperse polyethylene glycol (PEG) linker functionalized with a terminal azide group. The methoxy-capped PEG12 chain enhances aqueous solubility, reduces aggregation, and provides a flexible spacer arm, which can minimize steric hindrance during conjugation. These properties make this compound an ideal reagent for modifying proteins, antibodies, nanoparticles, and small molecules in applications ranging from antibody-drug conjugate (ADC) development to the surface functionalization of biomaterials.
Key Features and Applications
Key Features of SPAAC:
-
Biocompatible: The reaction is copper-free, eliminating the cytotoxicity associated with traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it ideal for live-cell and in-vivo applications.
-
Bioorthogonal: Azide and cyclooctyne groups are abiotic and react specifically with each other, showing no cross-reactivity with naturally occurring functional groups in biological systems.
-
High Reaction Rates: SPAAC reactions exhibit favorable kinetics, proceeding efficiently at low reactant concentrations and under mild physiological conditions (e.g., room temperature, aqueous buffers).
-
Stable Linkage: The reaction forms a highly stable triazole linkage, ensuring the integrity of the final conjugate.
Applications of this compound in SPAAC:
-
Antibody-Drug Conjugates (ADCs): Used as a hydrophilic linker to attach cytotoxic payloads to antibodies, improving the ADC's pharmacokinetic profile.
-
PROTAC Development: Incorporated as a linker to connect an E3 ubiquitin ligase ligand with a target protein ligand in proteolysis-targeting chimeras.
-
Biomolecule Labeling: Enables the site-specific attachment of fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, and nucleic acids for imaging and tracking studies.
-
Surface Modification: Used to functionalize the surfaces of nanoparticles, liposomes, and other materials to improve biocompatibility and for targeted drug delivery.
-
Hydrogel Formation: Can be used to cross-link polymers for the creation of biocompatible hydrogels for tissue engineering applications.
Quantitative Data Summary
While specific kinetic data for the reaction of this compound with all possible cyclooctynes is not extensively published, the table below summarizes representative second-order rate constants (k₂) for SPAAC reactions involving similar PEGylated or simple azides with common cyclooctynes. These values provide a reliable estimate for experimental design. The rate of reaction is influenced by the specific cyclooctyne, the azide's electronic properties, solvent, pH, and temperature. The presence of a PEG linker has been shown to enhance reaction rates.
| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Dibenzocyclooctyne (DBCO) | Similar PEGylated Azides | ~0.34 | Aqueous Buffer |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.065 - 0.1 | DMSO/Water |
| DIBAC | Benzyl Azide | ~0.3 | Acetonitrile |
| Sulfo-DBCO | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer (pH 7) |
| DBCO-PEG5-Trastuzumab | 3-azido-L-alanine | 0.18 - 0.37 | Various Buffers |
| Tetra-fluorinated aromatic azide | Cyclooctyne-BODIPY dye | 3.60 | CD₃OD |
Note: The data presented are compiled from various sources and serve as representative examples. Reaction rates can vary significantly based on specific reactant structures and experimental conditions.
Visualized Workflows and Reactions
Caption: General reaction scheme for SPAAC with this compound.
Caption: Experimental workflow for bioconjugation via SPAAC.
Caption: Conceptual pathway for an ADC created using SPAAC.
Experimental Protocols
Protocol 1: General Labeling of a DBCO-Modified Protein with this compound
This protocol provides a general method for conjugating this compound to a protein previously functionalized with a DBCO group.
Materials:
-
DBCO-functionalized protein (e.g., antibody, enzyme)
-
This compound (e.g., from BroadPharm, MedChemExpress)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.4, or HEPES buffer. Avoid buffers containing sodium azide.
-
Organic Co-solvent (if needed): Anhydrous DMSO or DMF.
-
Purification system: Size-exclusion chromatography (SEC) column, dialysis cassette (e.g., 10k MWCO), or RP-HPLC.
-
Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the DBCO-functionalized protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the Reaction Buffer. If solubility is an issue, first dissolve the this compound in a minimal amount of DMSO and then dilute it into the buffer. The final concentration of the organic co-solvent should ideally be below 10% (v/v) to maintain protein stability.
-
-
SPAAC Reaction Incubation:
-
Add a molar excess of the this compound solution to the DBCO-protein solution. A 5- to 20-fold molar excess of the PEG-azide is a common starting point to ensure efficient conjugation.
-
Mix the solution gently by pipetting or brief vortexing.
-
Incubate the reaction mixture for 1 to 12 hours. The reaction can be performed at room temperature (~25°C) or at 37°C for potentially faster kinetics. For sensitive proteins, the reaction can proceed overnight at 4°C.
-
The reaction progress can be monitored by observing the decrease in the DBCO absorbance peak around 310 nm using a UV-Vis spectrophotometer.
-
-
Purification of the Conjugate:
-
After the incubation period, remove the excess, unreacted this compound.
-
For proteins >20 kDa: Use a desalting column (SEC) or dialysis against the Reaction Buffer.
-
For smaller proteins or peptides: Purification can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis and Characterization:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The PEGylated protein should show a shift to a higher apparent molecular weight compared to the unmodified protein.
-
Mass Spectrometry: Confirm the identity and purity of the final conjugate and determine the degree of labeling by ESI-MS or MALDI-TOF mass spectrometry.
-
Important Considerations & Troubleshooting
-
Buffer Choice: Reaction rates can be buffer-dependent. HEPES buffer at pH 7 has been shown to yield higher rate constants for some SPAAC reactions compared to PBS. Crucially, avoid sodium azide in any buffers, as it will compete with the PEG-azide and consume the DBCO reagent.
-
pH and Temperature: Higher pH values (up to ~8.5) and temperatures (e.g., 37°C vs 25°C) generally increase reaction rates. However, the stability of the biomolecule of interest must be the primary consideration.
-
Solubility: While the PEG linker on this compound enhances water solubility, the biomolecule or the cyclooctyne moiety may require a small amount of an organic co-solvent like DMSO for full dissolution.
-
Reagent Stability: Both azide and DBCO moieties are generally stable under typical storage and reaction conditions. However, DBCO can be sensitive to strong acids, so care should be taken during any preceding purification or modification steps.
References
Application Notes and Protocols for Bioconjugation of Peptides with m-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene glycol (PEG), a process known as PEGylation, is a premier strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can significantly improve a peptide's solubility, provide stability against proteolytic degradation, reduce immunogenicity, and prolong its circulation half-life by minimizing renal clearance.[1]
m-PEG12-azide is a monodisperse PEG linker containing a terminal azide group, which enables highly specific and efficient conjugation to peptides. This bioconjugation is typically achieved through "click chemistry," a category of reactions known for being rapid, selective, and high-yielding.[2] The two primary forms of click chemistry utilized for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]
These application notes provide detailed protocols for the conjugation of peptides with this compound using both CuAAC and SPAAC methodologies, along with procedures for the purification and characterization of the resulting PEGylated peptides.
General Experimental Workflow
The bioconjugation process follows a structured workflow, beginning with the peptide functionalized with a group that will react with the azide on the this compound. For CuAAC, the peptide should contain an alkyne group. For SPAAC, a strained alkyne, such as dibenzocyclooctyne (DBCO), is required. The general workflow is depicted below.
Caption: General workflow for peptide bioconjugation with this compound.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized peptide with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-functionalized peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, but recommended)
-
Solvent: Degassed mixture of DMF/water or DMSO/water
Procedure:
-
Peptide and PEG Preparation:
-
Dissolve the alkyne-functionalized peptide in the chosen solvent system to a final concentration of 1-10 mM.
-
Dissolve this compound in the same solvent to a concentration that is 1.1 to 1.5 times the molar concentration of the peptide.
-
-
Catalyst Preparation:
-
In a separate vial, prepare the catalyst solution by mixing CuSO₄ and TBTA (if used) in the reaction solvent. A typical concentration is 5 mM CuSO₄ and 25 mM TBTA.
-
-
Reaction Initiation:
-
Add the this compound solution to the peptide solution.
-
Add the catalyst solution to the peptide/PEG mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration of 5-10 mM).
-
-
Incubation:
-
Agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by HPLC-MS.
-
-
Purification:
-
Proceed to the purification protocol after the reaction is complete.
-
Quantitative Data for CuAAC:
| Parameter | Value/Range | Reference |
| Peptide Concentration | 1-10 mM | [4] |
| This compound Excess | 1.1-1.5 equivalents | [5] |
| CuSO₄ Concentration | 50-250 µM | |
| Sodium Ascorbate Conc. | 5-10 mM | |
| Reaction Time | 4-12 hours | |
| Typical Yield | >95% |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of a DBCO-functionalized peptide with this compound.
Materials:
-
DBCO-functionalized peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer
-
Organic co-solvent (if needed for solubility): DMSO or DMF
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-functionalized peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) is typically used.
-
-
Reaction Incubation:
-
Mix the solutions of the DBCO-peptide and this compound.
-
Incubate the reaction mixture at room temperature or 37°C for 2-4 hours. The reaction progress can be monitored by HPLC-MS.
-
-
Purification:
-
Once the reaction is complete, proceed to the purification protocol.
-
Quantitative Data for SPAAC:
| Parameter | Value/Range | Reference |
| Peptide Concentration | 1-10 mM | |
| This compound Excess | 1.1-1.5 equivalents | |
| Reaction Buffer | PBS, HEPES, DMEM, RPMI | |
| pH | 7.0-7.4 | |
| Reaction Time | 2-4 hours | |
| Second-Order Rate Constant | 0.27–1.22 M⁻¹s⁻¹ |
Purification of PEGylated Peptides
The purification of PEGylated peptides is crucial to remove unreacted peptide, excess PEG reagent, and catalyst. The choice of method depends on the properties of the conjugate.
Purification Methods:
| Method | Principle | Application | Reference |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Efficient for removing unreacted low molecular weight reagents. | |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. | Can separate PEGylated products based on the degree of PEGylation. | |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Widely used for peptide purification; can separate positional isomers. | |
| Dialysis/Ultrafiltration | Separation based on molecular weight cutoff. | Useful for pre-purification to remove small molecules. |
Characterization of PEG-Peptide Conjugates
Characterization is essential to confirm the identity and purity of the final product.
Characterization Techniques:
| Technique | Information Provided | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification of the conjugate. | |
| Mass Spectrometry (MS) | Confirmation of molecular weight and degree of PEGylation. | |
| MALDI-TOF MS | Accurate average molecular weight and degree of PEGylation. | |
| Tandem MS (MS/MS) | Identification of PEGylation sites. |
Application in PROTAC Development
This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The PEG linker plays a critical role in optimizing the ternary complex formation between the POI and the E3 ligase.
Caption: Workflow for the discovery and optimization of PROTACs.
References
Application Notes and Protocols for Labeling Antibodies with m-PEG12-azide for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. ADCs leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The linker, which connects the antibody to the payload, is a critical component of ADC design, influencing its stability, pharmacokinetics, and efficacy.
This document provides detailed application notes and protocols for the labeling of antibodies with m-PEG12-azide, a discrete polyethylene glycol (PEG) linker. The incorporation of a PEG moiety, specifically a 12-unit PEG chain, offers several advantages in ADC development. Its hydrophilic nature can help to mitigate the aggregation often associated with hydrophobic payloads and improve the overall solubility of the ADC.[1] This can lead to enhanced pharmacokinetic properties, such as a longer circulation half-life and reduced clearance.[1][2] The terminal azide group provides a bioorthogonal handle for the subsequent, highly specific conjugation of a payload via "click chemistry," such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3] This modular approach allows for the precise construction of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).
These protocols will guide researchers through the process of antibody modification with this compound, followed by payload conjugation and characterization of the resulting ADC.
Data Presentation: Impact of PEGylation on ADC Properties
The inclusion of a PEG linker, such as m-PEG12, can significantly influence the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data from studies investigating the effects of PEGylation on ADC pharmacokinetics and in vitro cytotoxicity.
Table 1: Effect of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from a study evaluating the impact of PEG chain length on the clearance of ADCs in rats. As shown, the inclusion of a PEG8 linker or longer significantly reduces the clearance rate compared to a non-PEGylated ADC.[2]
Table 2: Influence of PEG Linker on in vitro Cytotoxicity of an Affibody-Drug Conjugate
| Conjugate | PEG Moiety | IC50 Reduction (fold increase) |
| ZHER2-SMCC-MMAE | None | 1.0 |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 4.5 |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 22.0 |
This table illustrates that for affibody-drug conjugates, longer PEG chains can lead to a reduction in in vitro cytotoxicity, highlighting the importance of optimizing linker length for specific ADC formats.
Experimental Protocols
Protocol 1: Antibody Labeling with this compound via NHS Ester Chemistry
This protocol describes the covalent attachment of an this compound linker to an antibody through the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (lysine residues) on the antibody surface.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column or size-exclusion chromatography)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA), as these will compete with the labeling reaction. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations generally lead to greater labeling efficiency.
-
-
This compound-NHS Ester Preparation:
-
Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a stock concentration of 10 mM. Do not store the reconstituted reagent.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound-NHS ester to the antibody solution. The optimal molar ratio may need to be determined empirically for each antibody.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by passing the reaction mixture through a desalting column or by size-exclusion chromatography (SEC).
-
Collect the fractions containing the purified azide-labeled antibody.
-
-
Characterization:
-
Determine the concentration of the azide-labeled antibody using a UV-Vis spectrophotometer at 280 nm.
-
The degree of labeling (DOL) can be determined by reacting the azide-labeled antibody with an alkyne-containing fluorescent dye and measuring the absorbance of the dye and the protein.
-
Protocol 2: Payload Conjugation to Azide-Labeled Antibody via Click Chemistry (SPAAC)
This protocol describes the strain-promoted azide-alkyne cycloaddition (SPAAC) for conjugating a DBCO (dibenzocyclooctyne)-functionalized payload to the azide-labeled antibody. This is a copper-free click chemistry reaction.
Materials:
-
Azide-labeled antibody (from Protocol 1)
-
DBCO-functionalized cytotoxic payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification column (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)
Procedure:
-
Payload Preparation:
-
Dissolve the DBCO-functionalized payload in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
To the azide-labeled antibody in PBS, add a 3- to 5-fold molar excess of the DBCO-functionalized payload.
-
Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by analytical techniques such as HIC-HPLC to determine completion.
-
-
Purification:
-
Purify the resulting ADC from unreacted payload and other impurities using an appropriate chromatography method. Size-exclusion chromatography (SEC) is commonly used to separate the ADC from small molecules, while hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios (DARs).
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This is a critical quality attribute of the ADC and can be measured by:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload, the DAR can be calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. The relative peak areas can be used to calculate the average DAR.
-
Mass Spectrometry (MS): MS provides a direct measurement of the mass of the different ADC species, allowing for precise determination of the DAR.
-
-
Purity and Aggregation: Assess the purity and the presence of aggregates in the final ADC product using size-exclusion chromatography (SEC).
-
In vitro Cytotoxicity: Evaluate the potency of the ADC in cell-based assays using target-expressing cancer cell lines.
-
Stability: Assess the stability of the ADC in relevant biological matrices (e.g., serum) to understand its linker stability and potential for premature drug release.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of an ADC.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
References
Application Notes and Protocols for the Synthesis of PROTACs Using an m-PEG12-azide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key moieties: a "warhead" that binds to a protein of interest (POI) and an "anchor" that recruits an E3 ubiquitin ligase, connected by a flexible linker.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide synthetic tractability.[3][4] The m-PEG12-azide linker, a 12-unit PEG chain functionalized with a terminal azide group, is a versatile building block for PROTAC synthesis, particularly through the use of "click chemistry." This highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the modular and reliable assembly of the final PROTAC molecule.
These application notes provide detailed protocols for the synthesis, purification, characterization, and biological evaluation of PROTACs utilizing the this compound linker.
Signaling Pathway: The Ubiquitin-Proteasome System
The following diagram illustrates the general mechanism of action for a PROTAC in hijacking the ubiquitin-proteasome system to induce targeted protein degradation.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols
I. Synthesis of a BRD4-Targeting PROTAC using this compound Linker
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein, a key regulator of gene expression implicated in cancer. The synthesis involves the CuAAC reaction between an alkyne-functionalized pomalidomide (E3 ligase ligand) and an azide-functionalized JQ1 derivative (BRD4 ligand) connected via the this compound linker.
A. Synthesis Workflow
Caption: Modular synthesis of a BRD4-targeting PROTAC.
B. Materials and Reagents
-
JQ1-carboxylic acid
-
Pomalidomide-amine derivative
-
This compound
-
Propargylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, methanol)
-
Deionized water
C. Step-by-Step Synthesis Protocol
Step 1: Synthesis of Alkyne-Functionalized Pomalidomide
-
Dissolve pomalidomide-amine (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature under a nitrogen atmosphere.
-
Add propargylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield alkyne-functionalized pomalidomide.
Step 2: Synthesis of JQ1-m-PEG12-azide
-
Dissolve JQ1-carboxylic acid (1.0 eq) and this compound with a terminal amine group (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Work up the reaction as described in Step 1.6 and 1.7.
-
Purify the crude product by flash column chromatography to yield JQ1-m-PEG12-azide.
Step 3: CuAAC Click Chemistry for Final PROTAC Assembly
-
Dissolve JQ1-m-PEG12-azide (1.0 eq) and alkyne-functionalized pomalidomide (1.0 eq) in a t-BuOH/H₂O (1:1) solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
II. Characterization of the Final PROTAC
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To confirm the molecular weight of the synthesized PROTAC and assess its purity.
-
Method: Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile) and inject it into an LC-MS system.
-
Expected Outcome: A major peak in the chromatogram corresponding to the calculated molecular weight of the PROTAC.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the PROTAC.
-
Method: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Expected Outcome: The spectra should show characteristic peaks corresponding to the protons and carbons of the JQ1, pomalidomide, and PEG linker moieties, confirming the successful conjugation.
C. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the final PROTAC.
-
Method: Use an analytical HPLC system with a suitable column (e.g., C18) and a gradient of mobile phases (e.g., water and acetonitrile with 0.1% TFA).
-
Expected Outcome: A single major peak in the chromatogram, indicating a high degree of purity.
III. Biological Evaluation of the PROTAC
A. Cell Culture and Treatment
-
Culture a relevant cancer cell line (e.g., MV-4-11 for BRD4) in appropriate media and conditions.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
B. Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
C. Biological Evaluation Workflow
Caption: Workflow for assessing PROTAC-induced protein degradation.
Data Presentation
The efficacy of a PROTAC is typically characterized by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The following tables provide a template for summarizing quantitative data from biological experiments.
Table 1: Degradation of BRD4 by a PROTAC with this compound Linker in MV-4-11 Cells
| PROTAC Concentration (nM) | % BRD4 Degradation (relative to vehicle) |
| 0.1 | Example Value |
| 1 | Example Value |
| 10 | Example Value |
| 100 | Example Value |
| 1000 | Example Value |
Table 2: Summary of Degradation Parameters for BRD4-Targeting PROTACs with Varying Linker Lengths
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| Example PROTAC | This compound | To be determined | To be determined |
| PROTAC-PEG4 | PEG4 | Example Value | Example Value |
| PROTAC-PEG8 | PEG8 | Example Value | Example Value |
Conclusion
The use of an this compound linker in conjunction with click chemistry provides a robust and efficient method for the synthesis of PROTACs. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in the field of targeted protein degradation. The modular nature of this synthetic approach allows for the rapid generation of PROTAC libraries with varying linkers to optimize degradation efficiency and other pharmacological properties. Careful characterization and biological evaluation are essential to validate the synthesized PROTACs and advance the development of novel therapeutics.
References
- 1. Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG12-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Modification with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles. PEGylation can enhance nanoparticle stability in physiological environments, reduce non-specific protein adsorption (the "protein corona"), and prolong circulation times by evading the mononuclear phagocyte system.
This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-PEG12-azide (m-PEG12-azide). This heterobifunctional linker features a methoxy-terminated PEG chain of 12 ethylene glycol units, which imparts hydrophilicity and "stealth" properties, and a terminal azide group. The azide functionality is a versatile chemical handle for the covalent attachment of targeting ligands, therapeutic agents, or imaging probes via "click chemistry," a set of highly efficient and biocompatible reactions. The two most common forms of click chemistry utilized with azide-functionalized nanoparticles are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
These protocols are designed to be a comprehensive guide for researchers, providing methodologies for the functionalization of common nanoparticle platforms, such as gold (AuNPs) and iron oxide (IONPs), along with characterization techniques and biocompatibility assessment.
Physicochemical Properties of this compound
This compound is a well-defined, monodisperse PEG linker. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H51N3O12 | [3] |
| Molecular Weight | 585.69 g/mol | [3] |
| Appearance | Colorless to light yellow oil | BroadPharm Product Data |
| Solubility | Water, DMSO, DMF, DCM | [4] |
| Purity | >95% | BroadPharm Product Data |
| Storage | -20°C, protect from moisture |
Experimental Protocols
Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the functionalization of citrate-stabilized AuNPs via ligand exchange, where a thiol-terminated this compound displaces the citrate ions on the gold surface.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) of desired size
-
Thiol-m-PEG12-azide
-
Ethanol (anhydrous)
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Preparation of Thiol-m-PEG12-azide Solution: Prepare a stock solution of Thiol-m-PEG12-azide in anhydrous ethanol at a concentration of 1 mg/mL.
-
Ligand Exchange Reaction:
-
To a stirred aqueous solution of citrate-capped AuNPs, add the Thiol-m-PEG12-azide solution dropwise. The molar ratio of the PEG linker to the surface gold atoms should be optimized, but a starting point of a 1000-fold molar excess of the PEG linker is recommended.
-
Allow the mixture to stir at room temperature for 12-24 hours to ensure complete ligand exchange.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant, which contains the excess unbound PEG linker and displaced citrate ions.
-
Resuspend the nanoparticle pellet in DI water.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of impurities.
-
-
Final Product: After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer or DI water for storage at 4°C.
Protocol 2: Surface Modification of Iron Oxide Nanoparticles (IONPs) with this compound
This protocol details the functionalization of IONPs using a silane-PEG-azide linker. The silane group forms a stable covalent bond with the hydroxyl groups on the surface of the iron oxide nanoparticles.
Materials:
-
Iron oxide nanoparticles (IONPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound-NHS ester
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Triethylamine (TEA)
-
Deionized (DI) water
-
Magnetic separator
Procedure:
-
Amine Functionalization of IONPs:
-
Disperse the IONPs in anhydrous toluene.
-
Add APTES to the nanoparticle dispersion and reflux the mixture for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to cool to room temperature and collect the amine-functionalized IONPs using a strong magnet.
-
Wash the nanoparticles with toluene and then ethanol three times.
-
Dry the nanoparticles under vacuum.
-
-
Conjugation of this compound-NHS ester:
-
Disperse the amine-functionalized IONPs in anhydrous DMF.
-
In a separate vial, dissolve this compound-NHS ester in anhydrous DMF.
-
Add the this compound-NHS ester solution to the IONP dispersion, followed by the addition of triethylamine (TEA) to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Purification:
-
Collect the functionalized IONPs with a magnetic separator.
-
Wash the nanoparticles with DMF and then DI water three times to remove unreacted reagents.
-
-
Final Product: Resuspend the final this compound functionalized IONPs in DI water or a suitable buffer for further use.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-modified molecule (e.g., a targeting peptide or a fluorescent dye) onto the surface of this compound functionalized nanoparticles.
Materials:
-
This compound functionalized nanoparticles (from Protocol 1 or 2)
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Reactant Preparation:
-
Disperse the this compound functionalized nanoparticles in PBS.
-
Dissolve the alkyne-modified molecule in a compatible solvent (e.g., water or DMSO).
-
-
Reaction Setup:
-
To the nanoparticle dispersion, add the alkyne-modified molecule. A molar excess of the alkyne molecule (e.g., 5-10 fold) is recommended.
-
Prepare a fresh solution of sodium ascorbate in DI water (e.g., 100 mM).
-
Prepare a solution of CuSO4 in DI water (e.g., 20 mM). If using THPTA, pre-mix the CuSO4 and THPTA in a 1:5 molar ratio.
-
-
Click Reaction:
-
Add the CuSO4 (or CuSO4/THPTA premix) to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.
-
-
Purification:
-
Purify the functionalized nanoparticles by centrifugation (for AuNPs) or magnetic separation (for IONPs) to remove excess reagents.
-
Wash the nanoparticles with PBS or DI water at least three times.
-
-
Final Product: Resuspend the final conjugate in the desired buffer.
Characterization of this compound Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.
| Characterization Technique | Parameter Measured | Expected Outcome After this compound Functionalization |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) | Increase in hydrodynamic diameter due to the PEG layer. |
| Polydispersity Index (PDI) | PDI should remain low, indicating a monodisperse sample. A significant increase may suggest aggregation. | |
| Zeta Potential | Surface Charge | A shift in zeta potential towards neutral is expected due to the shielding effect of the neutral PEG chains. |
| UV-Vis Spectroscopy (for AuNPs) | Surface Plasmon Resonance (SPR) | A slight red-shift in the SPR peak may be observed due to the change in the local refractive index upon ligand exchange. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Bonds | Appearance of characteristic peaks for the azide group (~2100 cm⁻¹) and C-O-C ether bonds of the PEG chain. |
| Thermogravimetric Analysis (TGA) | Weight Loss | Increased weight loss at higher temperatures compared to unmodified nanoparticles, corresponding to the decomposition of the organic PEG layer. |
Quantitative Data Summary:
The following tables provide representative data on the changes in nanoparticle properties upon functionalization with PEG, including azide-terminated PEGs. Note that specific values will vary depending on the nanoparticle core size, initial surface chemistry, and the specific PEGylation protocol used.
Table 1: Characterization of this compound Functionalized Gold Nanoparticles (AuNPs)
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Citrate-Stabilized AuNPs (15 nm core) | 18.2 ± 0.5 | 0.15 ± 0.02 | -45.3 ± 2.1 |
| This compound-AuNPs | 35.6 ± 1.1 | 0.18 ± 0.03 | -8.7 ± 1.5 |
Data are representative and compiled from literature trends.
Table 2: Characterization of this compound Functionalized Iron Oxide Nanoparticles (IONPs)
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare IONPs (10 nm core) | 25.4 ± 1.8 | 0.25 ± 0.04 | +30.1 ± 3.5 (amine-functionalized) |
| This compound-IONPs | 52.1 ± 2.5 | 0.21 ± 0.03 | +5.2 ± 2.8 |
Data are representative and compiled from literature trends.
Biocompatibility and Cellular Uptake
The modification of nanoparticles with this compound is intended to enhance their biocompatibility. The PEG layer reduces opsonization and subsequent recognition by the immune system.
Biocompatibility Assessment:
The cytotoxicity of this compound functionalized nanoparticles can be assessed using standard in vitro assays.
Protocol 4: MTT Assay for Cytotoxicity Assessment
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound functionalized nanoparticles
-
Unmodified nanoparticles (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspensions in cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at various concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the cells with the nanoparticles for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Expected Results:
PEGylated nanoparticles are generally expected to exhibit lower cytotoxicity compared to their unmodified counterparts at the same concentration.
Table 3: Representative Cytotoxicity Data (MTT Assay)
| Nanoparticle Concentration (µg/mL) | Cell Viability (%) - Unmodified IONPs | Cell Viability (%) - this compound-IONPs |
| 10 | 95 ± 4 | 98 ± 3 |
| 50 | 82 ± 5 | 94 ± 4 |
| 100 | 65 ± 6 | 88 ± 5 |
| 200 | 48 ± 7 | 75 ± 6 |
Data are representative and compiled from literature trends.
Cellular Uptake Pathways:
PEGylation is known to influence the cellular uptake mechanisms of nanoparticles. While it can reduce overall uptake by non-phagocytic cells, the entry of PEGylated nanoparticles that does occur is often mediated by specific endocytic pathways. The primary pathways for nanoparticle uptake include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized can depend on the cell type, nanoparticle size, and the nature of any targeting ligands attached to the PEG linker.
Signaling Pathways
The interaction of nanoparticles with cells can trigger a variety of intracellular signaling pathways. While specific pathways directly modulated by this compound functionalized nanoparticles are not extensively documented, research on other types of nanoparticles suggests potential areas of investigation. For instance, silica nanoparticles have been shown to upregulate the TNF and MAPK signaling pathways. In the context of cancer therapy, nanoparticle-based drug delivery systems are often designed to modulate pathways like the PI3K/AKT/mTOR pathway to induce apoptosis or overcome drug resistance. The functionalization of nanoparticles with targeting ligands can also lead to the activation of receptor-mediated signaling cascades upon binding to their specific cell surface receptors. Further research is needed to elucidate the specific signaling events initiated by this compound modified nanoparticles.
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
References
- 1. Stable dispersions of azide functionalized ferromagnetic metal nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG12-azide to DBCO Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the conjugation of m-PEG12-azide to a dibenzocyclooctyne (DBCO)-functionalized molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry reaction is a bioorthogonal ligation method known for its high efficiency, specificity, and biocompatibility, making it ideal for applications in bioconjugation, drug delivery, and materials science.[1][2][3]
Introduction to SPAAC Chemistry
Strain-Promoted Azide-Alkyne Cycloaddition is a powerful bioconjugation technique that occurs between a strained cyclooctyne, such as DBCO, and an azide-functionalized molecule.[1][3] This reaction proceeds rapidly at room temperature and under physiological conditions without the need for a cytotoxic copper catalyst, which is a significant advantage for applications involving sensitive biomolecules or living systems. The reaction forms a stable triazole linkage, yielding a conjugate with high efficiency. The this compound is a monodisperse polyethylene glycol (PEG) linker containing an azide group, which enhances the hydrophilicity of the resulting conjugate.
Reaction Parameters and Optimization
The efficiency of the this compound to DBCO conjugation is influenced by several factors, including molar ratio of reactants, temperature, reaction time, and the choice of solvent. The following table summarizes the key reaction conditions to serve as a starting point for optimization.
| Parameter | Recommended Conditions | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | A slight excess of one reactant can drive the reaction to completion. The more abundant or less critical component should be in excess. If the azide-containing molecule is precious, this ratio can be inverted. For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can be used. |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction is efficient across a range of temperatures from 4°C to 37°C. Higher temperatures generally increase the reaction rate. For sensitive biomolecules, performing the reaction overnight at 4°C is recommended to maintain stability. |
| Reaction Time | 2 - 24 hours | Typical reaction times are between 4 to 12 hours at room temperature. Longer incubation times (up to 48 hours) can improve the yield, especially at lower temperatures or concentrations. |
| Solvent | Aqueous buffers (e.g., PBS pH 7.0-7.4), DMSO, DMF | DBCO click chemistry is compatible with a variety of solvents. For biomolecule conjugations, aqueous buffers are preferred. If the DBCO-containing molecule has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept below 20% to avoid protein precipitation. |
| pH | 7.0 - 7.4 | A neutral pH is generally suitable for the conjugation reaction. Studies have shown that higher pH values can sometimes increase reaction rates, depending on the buffer system. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the conjugation of this compound to a DBCO-functionalized molecule.
Caption: Experimental workflow for this compound to DBCO conjugation.
Detailed Experimental Protocol
This protocol provides a general procedure for conjugating this compound to a DBCO-functionalized protein. Optimization may be required for specific molecules.
Materials:
-
This compound
-
DBCO-functionalized protein
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification equipment (e.g., size exclusion chromatography column, dialysis cassette)
Procedure:
-
Prepare the Reactants:
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired molar excess.
-
-
Initiate the Reaction:
-
Add the desired molar excess of the this compound stock solution to the DBCO-functionalized protein solution.
-
Gently mix the solution to ensure homogeneity. Avoid vigorous vortexing that could denature the protein.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. The optimal time may vary depending on the specific reactants and their concentrations.
-
-
Purification of the Conjugate:
-
Following incubation, purify the conjugate to remove unreacted this compound and DBCO-protein.
-
Size Exclusion Chromatography (SEC): This is a common method to separate the larger conjugate from smaller, unreacted molecules.
-
Dialysis: Dialyze the reaction mixture against the reaction buffer to remove small molecules.
-
-
Analysis and Characterization:
-
Analyze the purified conjugate to confirm successful conjugation and assess purity.
-
SDS-PAGE: A shift in the molecular weight band compared to the unconjugated protein indicates successful conjugation.
-
Mass Spectrometry: Provides an accurate molecular weight of the conjugate.
-
UV-Vis Spectroscopy: The disappearance of the DBCO absorbance peak around 309 nm can be used to monitor the reaction progress.
-
Chemical Reaction Mechanism
The conjugation of this compound to DBCO proceeds via a [3+2] cycloaddition reaction, a cornerstone of click chemistry. The inherent ring strain of the cyclooctyne in the DBCO molecule allows the reaction to proceed without a catalyst.
Caption: SPAAC reaction between an azide and a DBCO-alkyne.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Suboptimal reaction conditions. | Optimize molar ratio, increase reaction time or temperature. |
| Inactive reagents. | Ensure the freshness and proper storage of DBCO and azide reagents. DBCO can lose reactivity over time. | |
| Precipitation of Protein | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 20%. |
| Difficulty in Purification | Similar sizes of reactant and product. | Consider alternative purification methods like affinity chromatography if applicable. |
By following these guidelines and protocols, researchers can effectively perform the conjugation of this compound to DBCO-functionalized molecules for a wide range of applications in drug development and scientific research.
References
Application Notes and Protocols for m-PEG12-azide and BCN Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules using bioorthogonal chemistry has become an indispensable tool in chemical biology, drug development, and materials science. Among the most prominent of these reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that occurs efficiently without the need for a cytotoxic copper catalyst.[1][2] This application note provides a detailed protocol for the reaction between methoxy-poly(ethylene glycol)-azide (specifically m-PEG12-azide) and bicyclo[6.1.0]nonyne (BCN) functional groups.
The reaction between an azide and a strained alkyne like BCN proceeds via a [3+2] cycloaddition to form a stable triazole linkage.[2] This process is highly selective and bioorthogonal, meaning it can proceed in complex biological media without interfering with native cellular processes.[3] The this compound is a valuable reagent that imparts increased hydrophilicity and a flexible spacer arm to the conjugated molecule, which can improve solubility and reduce steric hindrance.[4] BCN is a highly reactive cyclooctyne, known for its excellent balance of reactivity and stability, making it a popular choice for SPAAC reactions.
This document will provide researchers with the necessary information to successfully perform this compound and BCN conjugations, including reaction parameters, a detailed experimental protocol, and a discussion of important considerations.
Data Presentation
Quantitative data for SPAAC reactions are crucial for experimental design. The following table summarizes key parameters for the reaction between azides and BCN functional groups based on available literature. While specific kinetic data for this compound is not always explicitly detailed, the provided values for similar small molecule azides serve as a strong reference.
| Parameter | Value | Conditions | Notes |
| Second-Order Rate Constant (k₂) | ~0.1 - 0.6 M⁻¹s⁻¹ | DMSO or aqueous solutions at 20-37 °C | The reaction rate can be influenced by the solvent and temperature. The endo-isomer of BCN is generally more reactive. |
| Typical Molar Ratio (Azide:BCN) | 1:1 to 1.5:1 | A slight excess of one reagent can be used to drive the reaction to completion. | |
| Recommended Concentration | 1-10 mM | For bioconjugation in aqueous buffers | Higher concentrations can be used in organic solvents. For cellular labeling, concentrations as low as 10-50 µM may be sufficient. |
| Reaction Time | 30 minutes to 12 hours | Room temperature or 37 °C | Reaction completion depends on reactant concentrations and the specific molecules being conjugated. |
| Optimal pH | 6.5 - 8.5 | For reactions in aqueous buffers | SPAAC is generally insensitive to pH within this range. |
| Solvents | Aqueous buffers (e.g., PBS), DMSO, DMF, EtOH/H₂O mixtures | The choice of solvent depends on the solubility of the substrates. |
Experimental Protocols
This section provides a general protocol for the conjugation of a BCN-functionalized molecule to this compound. The protocol may require optimization depending on the specific molecules being conjugated.
Materials
-
This compound
-
BCN-functionalized molecule
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, or another suitable buffer.
-
Organic Solvent (if needed for solubility): Anhydrous DMSO or DMF.
-
Deionized water
-
Analytical tools for monitoring the reaction (e.g., LC-MS, HPLC, SDS-PAGE).
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Experimental Workflow Diagram
Caption: Workflow for this compound and BCN Conjugation.
Step-by-Step Procedure
-
Reactant Preparation:
-
Dissolve the BCN-functionalized molecule in the chosen reaction buffer to a final concentration of 1-10 mM. If the molecule is not readily soluble in aqueous buffer, prepare a concentrated stock solution in an organic solvent like DMSO and add it to the buffer. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not interfere with the stability of the biomolecule, if applicable.
-
Dissolve the this compound in the reaction buffer to a concentration that will result in the desired molar ratio when mixed with the BCN-functionalized molecule. A 1.1 to 1.5 molar excess of the this compound is often used.
-
-
Conjugation Reaction:
-
Add the this compound solution to the solution of the BCN-functionalized molecule.
-
Gently mix the reaction solution.
-
Incubate the reaction at room temperature or 37°C. The reaction time can vary from 30 minutes to 12 hours. For many applications, the reaction is complete within 1-4 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by analytical techniques such as LC-MS to observe the formation of the product and the consumption of reactants. For protein conjugations, SDS-PAGE can show a shift in the molecular weight of the protein.
-
-
Purification:
-
Once the reaction is complete, the PEGylated conjugate can be purified from unreacted this compound and other reagents. Common purification methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) for larger biomolecules.
-
-
Analysis and Storage:
-
Characterize the purified conjugate using appropriate analytical methods such as mass spectrometry to confirm the identity and purity of the product.
-
Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C. The storage buffer should be optimized for the stability of the conjugated molecule.
-
Important Considerations
-
Side Reactions: While the azide and BCN groups are largely bioorthogonal, BCN can react with thiols. If free thiols are present in the reaction mixture (e.g., from cysteine residues in a protein), it is advisable to include a thiol-capping agent like N-ethylmaleimide (NEM) or to perform the reaction in the presence of a reducing agent scavenger.
-
Solubility: The hydrophilic PEG chain of this compound generally improves the aqueous solubility of the resulting conjugate. However, the solubility of the starting BCN-functionalized molecule should be considered when choosing the reaction solvent.
-
Isomers of BCN: BCN exists as endo and exo isomers. The endo isomer is generally more reactive in SPAAC reactions.
Application in a Signaling Pathway Context
The this compound and BCN conjugation can be utilized to attach a signaling molecule or a detection probe to a target protein, which can then be used to study its role in a signaling pathway. For example, a PEGylated growth factor could be used to study receptor activation and downstream signaling.
Caption: Studying a signaling pathway with a PEGylated ligand.
This diagram illustrates the synthesis of a PEGylated signaling ligand via SPAAC and its subsequent use to activate a cell surface receptor, initiating a downstream signaling cascade. The PEGylation can enhance the in vivo stability and solubility of the ligand, making it a more effective tool for such studies.
References
Application Notes and Protocols for m-PEG12-azide in Drug Development
Topic: Leveraging m-PEG12-azide to Enhance Drug Solubility and Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The modification of therapeutic molecules with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy in pharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of drugs.[1][2][][4] This technique can enhance drug stability, increase solubility, extend circulation time, and reduce immunogenicity.[5] this compound is a monodisperse PEG linker containing an azide group, which is particularly useful for conjugating the PEG moiety to drug molecules via "click chemistry". The azide group readily reacts with alkyne-functionalized molecules in a highly efficient and specific manner, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to form a stable triazole linkage.
These application notes provide an overview of the utility of this compound in drug delivery and detailed protocols for key experiments to characterize the resulting PEGylated drug conjugate.
Key Advantages of Using this compound
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic drug candidates.
-
Enhanced Stability: PEGylation can protect drugs from enzymatic degradation and improve their shelf-life.
-
Prolonged Circulation Time: The increased hydrodynamic volume of PEGylated drugs reduces renal clearance, leading to a longer plasma half-life.
-
Reduced Immunogenicity: The PEG chain can mask antigenic sites on therapeutic proteins, minimizing immune responses.
-
Precise Conjugation: The azide group allows for site-specific conjugation to alkyne-modified drugs, resulting in a more homogeneous product.
Data Presentation
Table 1: Physicochemical Properties of a Model Drug Before and After PEGylation with this compound
| Property | Unmodified Drug | PEGylated Drug Conjugate | Fold Change |
| Aqueous Solubility (mg/mL) | 0.05 | 2.5 | 50x |
| Molecular Weight (Da) | 450 | 1035.7 | 2.3x |
| LogP | 3.2 | 1.5 | -1.7 |
| In Vitro Half-Life (human plasma, hrs) | 1.5 | 12 | 8x |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - Unmodified Drug | Cumulative Release (%) - PEGylated Drug |
| 1 | 45 | 10 |
| 4 | 85 | 30 |
| 8 | 98 | 55 |
| 12 | 99 | 70 |
| 24 | 99 | 85 |
Table 3: Cellular Uptake and Cytotoxicity in a Cancer Cell Line
| Parameter | Unmodified Drug | PEGylated Drug |
| Cellular Uptake (ng drug/mg protein) | 150 | 250 |
| IC50 (nM) | 50 | 80 |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Alkyne-Modified Drug via CuAAC ("Click Chemistry")
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to a drug molecule containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-modified drug
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC, dialysis)
Procedure:
-
Dissolve the alkyne-modified drug and this compound in the chosen solvent. A slight molar excess of the this compound is often used.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a solution of copper(II) sulfate in water.
-
If using, prepare a solution of TBTA in a compatible solvent like DMSO.
-
To the reaction mixture of the drug and PEG-azide, add the sodium ascorbate solution, followed by the TBTA solution (if used), and finally the copper(II) sulfate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized for the specific substrates.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).
-
Once the reaction is complete, purify the PEGylated drug conjugate using a suitable method such as HPLC or dialysis to remove unreacted starting materials and the copper catalyst.
-
Characterize the final product using techniques like NMR, Mass Spectrometry, and HPLC to confirm successful conjugation and purity.
Protocol 2: Determination of Aqueous Solubility
This protocol outlines a method to determine the aqueous solubility of the unmodified drug and the PEGylated conjugate.
Materials:
-
Unmodified drug
-
PEGylated drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the test compound (unmodified or PEGylated drug) to a known volume of PBS (pH 7.4) in a sealed vial.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulate matter.
-
Quantify the concentration of the dissolved drug in the supernatant using a validated HPLC method.
-
The determined concentration represents the aqueous solubility of the compound.
Protocol 3: In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the in vitro release profile of the PEGylated drug compared to the free drug.
Materials:
-
Unmodified drug solution
-
PEGylated drug conjugate solution
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO)
-
Release buffer (e.g., PBS, pH 7.4, can also use a lower pH to simulate endosomal conditions)
-
Shaking water bath or incubator
-
HPLC system
Procedure:
-
Prepare solutions of the unmodified drug and the PEGylated drug conjugate at a known concentration in the release buffer.
-
Pipette a known volume of each solution into separate dialysis bags and seal them securely.
-
Place each dialysis bag into a larger container with a known volume of release buffer.
-
Incubate the containers in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer from the external medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Analyze the concentration of the drug in the collected aliquots using HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Cellular Uptake Assay
This protocol provides a method to quantify the cellular uptake of the unmodified and PEGylated drug in a relevant cell line.
Materials:
-
Adherent cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Unmodified drug
-
PEGylated drug conjugate
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
LC-MS/MS or fluorescence plate reader (if the drug is fluorescent)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with known concentrations of the unmodified drug and the PEGylated drug conjugate for a specific time period (e.g., 4 or 24 hours).
-
After incubation, remove the treatment medium and wash the cells several times with ice-cold PBS to remove any extracellular drug.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and determine the total protein concentration using a BCA protein assay.
-
Quantify the amount of drug in the cell lysates using a sensitive analytical method like LC-MS/MS or by measuring fluorescence if applicable.
-
Normalize the amount of drug to the total protein content to determine the cellular uptake (e.g., in ng of drug per mg of protein).
Protocol 5: Cytotoxicity Assay (MTT or SRB Assay)
This protocol describes how to assess the cytotoxicity of the unmodified and PEGylated drug on a cancer cell line.
Materials:
-
Adherent cancer cell line
-
Cell culture medium and supplements
-
Unmodified drug
-
PEGylated drug conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the unmodified drug and the PEGylated drug conjugate in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the drug solutions. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, perform the MTT or SRB assay according to the manufacturer's instructions to determine cell viability.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow from synthesis to characterization.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.
References
Application Notes and Protocols for m-PEG12-azide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development and research to enhance the therapeutic properties of biomolecules such as proteins, peptides, and oligonucleotides. The covalent attachment of PEG chains can improve solubility, increase stability against proteolytic degradation, reduce immunogenicity, and extend the in vivo circulation half-life. The m-PEG12-azide is a monodisperse PEG linker containing a terminal azide group, making it an ideal reagent for highly specific and efficient bioconjugation through "click chemistry."[1][2]
This document provides detailed protocols for the two primary click chemistry methods for bioconjugation using this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It also covers purification and characterization of the resulting conjugates.
The azide group of this compound allows for its participation in two main types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of this compound and a terminal alkyne-modified biomolecule in the presence of a copper(I) catalyst. It is known for its high reaction rates and yields.[3][4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction between the azide group and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), modified biomolecule. The reaction is driven by the release of ring strain in the cycloalkyne and is highly biocompatible, making it suitable for in vivo applications.
Reaction Mechanisms and Workflows
The choice between CuAAC and SPAAC depends on the specific application, primarily concerning the tolerance of the biomolecule to copper.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and highly efficient method for bioconjugation. The reaction involves the formation of a stable triazole linkage between the this compound and an alkyne-functionalized biomolecule, catalyzed by Cu(I) ions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the method of choice for applications where copper catalysis is undesirable due to potential toxicity or interference with biological systems. This reaction is bioorthogonal and can be performed in living cells.
Quantitative Data Summary
The efficiency of bioconjugation can be influenced by the choice of reaction, reactants, and conditions. The following tables provide a summary of typical quantitative parameters for CuAAC and SPAAC reactions.
Table 1: Comparison of CuAAC and SPAAC for this compound Bioconjugation
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Generally fast (10 to 104 M-1s-1) | Slower, dependent on the strained alkyne (e.g., 0.07 M-1s-1 for a cyclooctyne) |
| Biocompatibility | Limited by copper cytotoxicity, though ligands can mitigate this. | High, no cytotoxic metal catalyst required, suitable for in vivo applications. |
| Alkyne Partner | Terminal alkyne | Strained cyclooctyne (e.g., DBCO, BCN) |
| Yield | High to quantitative under optimized conditions. | High to quantitative, dependent on reaction time and cyclooctyne reactivity. |
| Side Reactions | Potential for reactive oxygen species (ROS) formation, which can be minimized with ligands. | Some strained alkynes may react with thiols. |
| Cost | Reagents are generally less expensive. | Strained alkynes can be more expensive. |
Table 2: Typical Reaction Conditions
| Parameter | CuAAC | SPAAC |
| This compound Concentration | 2-10 molar excess over biomolecule | 1.5-10 molar excess over biomolecule |
| Biomolecule Concentration | >10 µM | Dependent on application, can be in the µM range |
| Solvent | Aqueous buffer (e.g., PBS, Tris), pH 7-8. May contain organic co-solvents (e.g., DMSO). | Aqueous buffer (e.g., PBS), pH 7.0-7.4. |
| Temperature | Room temperature | Room temperature to 37°C |
| Reaction Time | 1-4 hours | 4-24 hours |
| Catalyst System | CuSO₄ (0.1-0.25 mM), Sodium Ascorbate (5 mM), Ligand (e.g., THPTA, 5:1 ratio to copper) | None |
Experimental Protocols
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS).
-
This compound.
-
DMSO (or other suitable organic solvent).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Accelerating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water).
-
Purification system (e.g., SEC or IEX chromatography).
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL (typically >25 µM).
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 5-fold excess).
-
In a separate tube, premix the CuSO₄ and ligand solutions in a 1:5 molar ratio.
-
Add the premixed copper/ligand solution to the reaction mixture to a final copper concentration of 0.1-0.25 mM.
-
Add the aminoguanidine stock solution to a final concentration of 5 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. To minimize oxygen exposure, cap the reaction tube.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of this compound to a DBCO-modified protein.
Materials:
-
DBCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
This compound.
-
DMSO (optional, for dissolving this compound).
-
Purification system (e.g., SEC or IEX chromatography).
Procedure:
-
Reactant Preparation:
-
Prepare the DBCO-modified protein at a concentration of 1-5 mg/mL in PBS.
-
Dissolve this compound in PBS or DMSO to a stock concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified protein solution with the this compound solution. A molar excess of 1.5 to 10-fold of this compound is recommended.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. For some applications, incubation at 37°C for 6 hours may be optimal.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by SEC or IEX chromatography.
-
Purification of the PEGylated Conjugate
The choice of purification method depends on the properties of the biomolecule and the unreacted reagents.
-
Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from smaller unreacted this compound and other reagents.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEGylation can shield the surface charges of a protein, IEX can be effective in separating PEGylated species from the unmodified protein.
Characterization of the Bioconjugate
After purification, it is essential to characterize the conjugate to confirm successful PEGylation and determine the degree of labeling.
-
SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight upon PEGylation. PEGylated proteins typically migrate slower than their unmodified counterparts, appearing as a higher molecular weight band. However, the interaction between PEG and SDS can sometimes lead to smeared bands. Native PAGE can be an alternative to avoid this issue.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for confirming the covalent attachment of the PEG linker and determining the degree of PEGylation. By comparing the mass of the conjugated protein to the unconjugated protein, the number of attached this compound molecules can be calculated. The expected mass increase per this compound is approximately 585.7 Da.
Table 3: Characterization Methods for this compound Conjugates
| Technique | Principle | Information Obtained |
| SDS-PAGE | Separation by size | Confirmation of conjugation (shift in molecular weight). |
| Native PAGE | Separation by size and charge | Alternative to SDS-PAGE to avoid PEG-SDS interactions, providing better resolution. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Measures mass-to-charge ratio | Confirms covalent attachment of this compound. Determines the degree of PEGylation and distribution of species. |
| HPLC (SEC, RP-HPLC) | Separation based on size or hydrophobicity | Purity assessment and separation of different PEGylated species. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield (CuAAC) | - Inactive copper catalyst- Oxygen interference- Low reactant concentration | - Use freshly prepared sodium ascorbate.- Ensure a 5:1 ligand to copper ratio.- Cap the reaction tube to limit oxygen exposure.- Increase reactant concentrations. |
| Low Conjugation Yield (SPAAC) | - Low reactivity of strained alkyne- Short incubation time | - Use a more reactive cyclooctyne (e.g., DBCO).- Increase incubation time or temperature (e.g., 37°C). |
| Protein Precipitation | - High concentration of organic solvent- Unsuitable buffer conditions | - Minimize the volume of organic solvent used to dissolve reagents.- Optimize buffer pH and ionic strength. |
| Smeared Bands on SDS-PAGE | - Interaction between PEG and SDS | - Use Native PAGE for analysis. |
Conclusion
The this compound linker is a versatile tool for the precise and efficient PEGylation of biomolecules via click chemistry. Both CuAAC and SPAAC offer robust methods for bioconjugation, with the choice depending on the specific requirements of the application, particularly the sensitivity of the biomolecule to copper. By following the detailed protocols and considering the quantitative data provided, researchers can successfully synthesize, purify, and characterize well-defined PEGylated conjugates for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
Troubleshooting & Optimization
troubleshooting low yield in m-PEG12-azide click reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving m-PEG12-azide.
Troubleshooting Guide: Low Reaction Yield
This guide addresses the most common issue encountered during this compound click reactions: lower than expected product yield. The questions below will walk you through a systematic approach to identify and resolve the root cause of the problem.
Problem: My this compound click reaction yield is consistently low.
This is a frequent issue that can often be resolved by systematically examining the reaction components and conditions. Below are key areas to investigate.
Q1: Could my copper catalyst be the problem?
A1: Yes, issues with the copper catalyst are one of the most common causes of low yield in CuAAC reactions. The active catalytic species is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3]
-
Catalyst Oxidation: Oxygen in the reaction mixture can oxidize the Cu(I) catalyst.[1][2] It is crucial to use deoxygenated solvents and consider protecting the reaction from air with an inert atmosphere (like nitrogen or argon), especially for slow reactions or when using low catalyst concentrations.
-
Insufficient Catalyst Loading: The amount of copper catalyst might be too low for an efficient reaction, particularly if your substrates are at low concentrations.
-
Copper Sequestration: Other functional groups on your substrate, such as thiols or even the PEG chain itself, can sometimes chelate the copper catalyst, making it unavailable for the reaction. If you suspect sequestration, you can try adding an excess of the copper catalyst or a sacrificial metal like Zn(II).
Q2: Are my reagents (this compound, alkyne, reducing agent) of sufficient quality?
A2: The purity, stability, and concentration of all reactants are critical for a successful reaction.
-
Degraded Reactants: Check the purity of your this compound and your alkyne substrate. Azides should be stored protected from light.
-
Reducing Agent Instability: The most common reducing agent, sodium ascorbate, is used to regenerate Cu(I) from any Cu(II) formed. Sodium ascorbate solutions are not stable for long periods and should always be prepared fresh before setting up the reaction.
-
Incorrect Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of the less expensive or more accessible reactant can help drive the reaction to completion.
Q3: Have I optimized the reaction conditions?
A3: Reaction conditions such as solvent, temperature, pH, and even the order of reagent addition can significantly impact the yield.
-
Solvent Choice: The solvent must be appropriate for all reactants. For PEGylated molecules, mixtures of water with organic co-solvents like DMSO or t-BuOH are common. Using DMSO can also help to solvate large molecules and expose the reactive azide or alkyne groups, which might otherwise be buried.
-
Oxygen Exclusion: As mentioned, minimizing oxygen exposure is crucial. Even simply capping the reaction tube can make a significant difference in reproducibility.
-
Order of Addition: The order in which reagents are added can affect catalyst stability. A common and effective method is to prepare a premix of the copper source and the ligand before adding it to the solution containing the azide and alkyne. The reaction is then typically initiated by the addition of the fresh sodium ascorbate solution.
-
Reaction Time: While many click reactions are fast, some systems, especially with sterically hindered or dilute reactants, may require longer reaction times from a few hours to overnight. It is advisable to monitor the reaction's progress using an appropriate analytical technique like LC-MS or HPLC.
Q4: Could side reactions be consuming my starting materials?
A4: Yes, the primary side reaction to be aware of is the oxidative homocoupling of your alkyne partner, known as Glaser-Hay coupling. This reaction is also promoted by copper and oxygen. To minimize this side reaction, ensure your reaction mixture is thoroughly deoxygenated and that a sufficient excess of the reducing agent (sodium ascorbate) is present.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low or No Product | Inactive Copper Catalyst (Oxidation) | Use fresh Cu(I) source or ensure sufficient reducing agent (fresh sodium ascorbate). Deoxygenate all solutions and run the reaction under an inert atmosphere (N₂ or Ar). |
| Copper Sequestration | Increase the concentration of the copper/ligand complex. Consider adding a sacrificial metal like Zn(II). | |
| Degraded Sodium Ascorbate | Always prepare sodium ascorbate solutions fresh immediately before use. | |
| Inaccessible Reactive Groups | Add a co-solvent like DMSO or use denaturing conditions to improve the accessibility of azide/alkyne groups on large biomolecules. | |
| Inconsistent Yields | Variable Oxygen Exposure | Standardize the deoxygenation procedure for all solvents and reaction setups. Capping the reaction vessel is a minimum requirement. |
| Inconsistent Reagent Preparation | Prepare fresh stock solutions of sensitive reagents like sodium ascorbate for each experiment. | |
| Byproduct Formation | Alkyne Homocoupling (Glaser-Hay) | Thoroughly degas all solvents and the reaction mixture. Ensure an adequate excess of sodium ascorbate is present. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ligand-to-copper ratio for reactions with PEG-azides?
A1: A ligand is crucial for stabilizing the Cu(I) catalyst against oxidation and disproportionation, and it can also accelerate the reaction rate. For bioconjugation reactions, a ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from damage by reactive oxygen species. Water-soluble ligands like THPTA or BTTAA are commonly used for aqueous reactions.
Q2: What are the best solvents to use for this compound click reactions?
A2: The ideal solvent or solvent system depends on the solubility of your alkyne-containing substrate. Since this compound is hydrophilic, aqueous buffers are a good starting point. Often, a co-solvent is required to dissolve a more hydrophobic partner. Common systems include:
-
Phosphate-Buffered Saline (PBS)
-
Water/t-BuOH mixtures
-
Water/DMSO mixtures DMSO can be particularly beneficial as it helps to disrupt the secondary structure of large molecules, potentially increasing the accessibility of the reactive groups.
Q3: How long should I let the reaction run?
A3: Reaction times can vary significantly, from 30 minutes to 48 hours. Factors influencing the required time include reactant concentrations, temperature, steric hindrance of the substrates, and catalyst efficiency. For a typical reaction with millimolar concentrations of reactants, 1-4 hours at room temperature is a good starting point. It is always best to monitor the reaction's progress by an appropriate analytical method (e.g., LC-MS, HPLC, TLC) to determine the optimal time.
Q4: Can I heat my reaction to speed it up?
A4: Gentle heating (e.g., 35-50°C) can increase the reaction rate. However, higher temperatures can also promote the degradation of sensitive biomolecules and increase the rate of side reactions. Room temperature is sufficient for most CuAAC reactions.
Q5: How do I remove the copper catalyst after the reaction is complete?
A5: Residual copper can be problematic, especially for biological applications. It can be removed by several methods:
-
Chelating Agents: Add a solution of a strong chelating agent like EDTA or use a chelating resin.
-
Purification: Standard purification techniques like dialysis, size-exclusion chromatography (SEC), or HPLC will also effectively remove the copper catalyst and other small-molecule reagents from the PEGylated product.
Experimental Protocols
Protocol 1: General Procedure for this compound Click Reaction
This protocol provides a starting point for the CuAAC reaction with this compound and an alkyne-functionalized molecule. Optimization may be required.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄)
-
Ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Solvent (e.g., degassed PBS, DMSO)
Stock Solutions:
-
This compound: 10 mM in degassed PBS.
-
Alkyne-molecule: 10 mM in degassed DMSO or PBS.
-
CuSO₄: 100 mM in deionized water.
-
Ligand (THPTA): 200 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water ( Note: Prepare this solution fresh immediately before use).
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the 10 mM this compound solution and 100 µL of the 10 mM alkyne-molecule solution (final concentration of each ~5 mM, assuming a ~200 µL final volume). Adjust volumes to achieve the desired molar ratio (a slight excess of one reactant, e.g., 1.2 equivalents, is common).
-
Prepare a copper/ligand premix by adding 2 µL of the 100 mM CuSO₄ stock to 4 µL of the 200 mM THPTA stock. Vortex briefly.
-
Add the 6 µL of the copper/ligand premix to the azide/alkyne mixture. This results in a final concentration of approximately 1 mM Cu and 4 mM THPTA.
-
Initiate the reaction by adding 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration ~100 mM).
-
Gently mix the reaction by inverting the tube or placing it on a rotator. If any components are photosensitive, protect the tube from light.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress using LC-MS or another suitable analytical technique.
-
Once complete, quench the reaction by adding a chelating agent like EDTA or proceed directly to purification (e.g., SEC, dialysis, or HPLC) to remove the catalyst and unreacted reagents.
Protocol 2: Small-Scale Test Reaction
Before committing expensive reagents, it is wise to perform a small-scale test reaction to ensure all components are active.
Procedure:
-
Follow the general procedure above using a simple, inexpensive alkyne (e.g., propargyl alcohol) and azide (e.g., benzyl azide or a fluorescent azide) at the same concentrations.
-
Allow the reaction to proceed for 1 hour.
-
Analyze the reaction mixture by LC-MS or TLC. The formation of the expected triazole product confirms that the catalyst system, reducing agent, and general conditions are working correctly. If this test reaction fails, the issue likely lies with the catalyst or reducing agent stocks.
Visualizations
Logical & Experimental Workflows
Caption: A step-by-step workflow for troubleshooting low yields.
Caption: General experimental workflow for CuAAC reactions.
Caption: Key components in a CuAAC reaction.
References
Technical Support Center: Optimizing m-PEG12-Azide Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing m-PEG12-azide conjugation reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? this compound is a hydrophilic, monodisperse polyethylene glycol (PEG) linker containing a terminal azide (N₃) group.[1][2] Its PEG structure enhances the solubility and pharmacokinetic properties of conjugated molecules.[3] It is primarily used as a click chemistry reagent for bioconjugation, enabling the covalent attachment of this PEG linker to molecules containing alkyne groups.[4][5] This is widely applied in drug delivery, proteomics, and the development of antibody-drug conjugates (ADCs) and PROTACs.
Q2: What are the main conjugation reactions for this compound? The two primary "click chemistry" reactions for this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction occurs between the terminal azide of this compound and a terminal alkyne. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst, making it ideal for applications in living systems where copper cytotoxicity is a concern.
Q3: Which reaction should I choose: CuAAC or SPAAC? The choice depends on your application.
-
Choose CuAAC for its extremely fast reaction rates and when working with simple systems or when cytotoxicity is not a concern. It is highly reliable and versatile, working over a wide range of solvents and pH values.
-
Choose SPAAC for applications involving live cells, in vivo imaging, or sensitive proteins where the cytotoxicity of the copper catalyst is a concern. While generally slower than CuAAC, it is a highly biocompatible and bioorthogonal reaction.
Q4: What are the critical components for a successful CuAAC reaction? A typical CuAAC reaction includes:
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Alkyne-functionalized molecule: The molecule to be conjugated.
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Azide-functionalized molecule: In this case, this compound.
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Copper(II) source: Commonly Copper(II) sulfate (CuSO₄).
-
Reducing agent: Sodium ascorbate is frequently used to reduce Cu(II) to the active Cu(I) state.
-
Copper-chelating ligand: Ligands like THPTA for aqueous solutions stabilize the Cu(I) catalyst, accelerate the reaction, and protect biomolecules from oxidative damage.
Q5: Why is a copper ligand necessary in CuAAC reactions? While the basic CuAAC reaction only requires the Cu(I) ion, a ligand serves two critical functions in bioconjugation. First, it stabilizes the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) form and thereby accelerating the reaction. Second, it protects sensitive biomolecules, such as proteins and peptides, from damage by reactive oxygen species that can be generated by the Cu(I)/ascorbate system. A 5:1 ligand-to-copper ratio is often recommended.
Q6: How do I purify the final conjugate and remove unreacted reagents? Purification is essential to remove excess this compound, unreacted biomolecules, and reaction components like the copper catalyst. Common methods include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size, effective for removing smaller unreacted linkers from larger protein conjugates.
-
Dialysis: Useful for removing small molecules and salts from a solution of large biomolecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purifying and analyzing the final conjugate.
Section 2: Troubleshooting Guides
Problem 1: Low or No Conjugation Yield in CuAAC Reaction
Q: My CuAAC reaction has a very low yield. What are the common causes and solutions? Low yield in CuAAC is a frequent issue. The workflow below can help diagnose the problem.
-
Could my copper catalyst be inactive? The active catalyst for CuAAC is Cu(I), which is easily oxidized to inactive Cu(II) by dissolved oxygen.
-
Solution: Ensure all buffers and solutions are thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen). Always use a freshly prepared solution of a reducing agent like sodium ascorbate in sufficient excess (typically 3- to 10-fold molar excess over the copper(II) salt) to maintain the Cu(I) state.
-
-
Am I using the correct ligand and concentration? The choice and concentration of the copper-chelating ligand are critical for stabilizing the Cu(I) ion and accelerating the reaction.
-
Solution: Use Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions due to its high water solubility. Ensure the ligand-to-copper ratio is optimized; a 5:1 ratio is often effective.
-
-
Could my buffer be interfering with the reaction? Buffers containing primary amines, such as Tris, can chelate the copper catalyst, reducing its effectiveness.
-
Solution: Use non-coordinating buffers. Phosphate-buffered saline (PBS) or HEPES are excellent choices for bioconjugation reactions.
-
-
Are the azide or alkyne groups on my biomolecule inaccessible? In large biomolecules like proteins, the reactive groups might be buried within the structure, making them inaccessible to reagents.
-
Solution: Perform the reaction in the presence of denaturing agents (e.g., urea) or organic co-solvents (e.g., DMSO, DMF) to help unfold the biomolecule and expose the reactive sites.
-
Problem 2: Low or No Conjugation Yield in SPAAC Reaction
Q: My copper-free SPAAC reaction is inefficient. What should I check?
-
Is the pH optimal? SPAAC reaction rates can be pH-dependent. Higher pH values (around 7.4) generally increase the reaction rate.
-
Solution: Ensure your reaction is performed in a suitable buffer, such as PBS at pH 7.4.
-
-
Are my reactant concentrations too low? Like any bimolecular reaction, SPAAC is concentration-dependent. Very low concentrations can lead to exceedingly slow reaction rates.
-
Solution: If possible, increase the concentration of your reactants. If the concentration of one component is limiting, consider using a molar excess (e.g., 2- to 4-fold) of the other component.
-
-
Is the incubation time sufficient? While efficient, SPAAC is generally not as fast as CuAAC.
-
Solution: Increase the incubation time. Reactions are often run for 2-4 hours at room temperature or overnight at 4°C to ensure completion.
-
Problem 3: Side Reactions or Degradation of Biomolecules
Q: I suspect my protein is being damaged during the CuAAC reaction. Why could this be happening? The combination of a copper catalyst and a reducing agent (sodium ascorbate) can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive amino acid residues like histidine and arginine.
-
Solution: The primary defense is the use of a copper-chelating ligand like THPTA, which can act as a sacrificial reductant and protect the biomolecule. Using the minimum effective concentration of copper and ensuring the reaction is well-deoxygenated will also minimize oxidative damage.
Section 3: Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 4.0 - 12.0 | Reaction is broadly tolerant; pH 7-9 is common for biomolecules. |
| Temperature | Room Temperature (20-25°C) | Can be performed from 0°C to over 100°C. |
| CuSO₄ Conc. | 50 - 250 µM | Higher concentrations can increase rate but also risk of protein damage. |
| Sodium Ascorbate Conc. | 1 - 5 mM | Use a 3-10 fold molar excess over CuSO₄. Prepare fresh. |
| Ligand (THPTA) Conc. | 250 µM - 1.25 mM | Maintain a ~5:1 ligand-to-copper ratio. |
| Reactant Ratio | 1:1 to 1:2 (Alkyne:Azide) | A slight excess of the PEG-azide may be used to drive the reaction. |
| Incubation Time | 1 - 4 hours | Monitor progress by LC-MS or SDS-PAGE if possible. |
Table 2: Typical Reaction Conditions for SPAAC (DBCO) with this compound
| Parameter | Recommended Value | Notes |
|---|---|---|
| pH | 7.4 | Higher pH generally increases rate. Use buffers like PBS or HEPES. |
| Temperature | 4°C to 25°C | Room temperature is common; 4°C for overnight reactions. |
| Reactant Ratio | 1:1 to 1:4 (DBCO:Azide) | A molar excess of one reagent can improve efficiency. |
| Solvent | Aqueous Buffer (e.g., PBS) | DMSO can be used as a co-solvent (up to 20%). |
| Incubation Time | 2 - 48 hours | Depends on reactant concentration and reactivity. |
Experimental Protocols
Protocol 1: General Protocol for CuAAC Conjugation of this compound to an Alkyne-Modified Protein
-
Reagent Preparation:
-
Dissolve your alkyne-modified protein in a deoxygenated, non-amine-containing buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare stock solutions: 20 mM CuSO₄ in water, 50 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.
-
-
Reaction Setup (for a 500 µL final volume):
-
In a microcentrifuge tube, add the alkyne-protein solution.
-
Add the desired amount of this compound stock solution (e.g., for a 2-fold molar excess).
-
Prepare a premixed solution of CuSO₄ and THPTA. For a final copper concentration of 0.10 mM and a 5:1 ligand ratio, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Add this to the reaction tube.
-
To initiate the reaction, add 25 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration 5 mM).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting protein-PEG conjugate using an appropriate method such as a desalting column (SEC) or dialysis to remove the copper catalyst, excess ligand, and unreacted PEG-azide.
-
Protocol 2: General Protocol for SPAAC Conjugation of this compound to a DBCO-Modified Protein
References
Technical Support Center: Purification of m-PEG12-azide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of m-PEG12-azide conjugates from unreacted reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The most common methods for purifying this compound conjugates leverage the size difference between the conjugate and the unreacted reagents. These techniques include:
-
Size Exclusion Chromatography (SEC): Highly effective for separating molecules based on their hydrodynamic volume. It is well-suited for removing smaller unreacted this compound from a larger conjugate.[]
-
Dialysis: A straightforward method that uses a semi-permeable membrane to separate molecules based on a molecular weight cut-off (MWCO). It is effective for removing small molecules like unreacted this compound from larger conjugated products.[2]
-
Precipitation: This method involves selectively precipitating either the product or the impurities. For example, unreacted PEG can sometimes be precipitated out of a solution, or the desired conjugate can be precipitated, leaving impurities behind.[3][4]
Q2: How do I choose the best purification method for my specific this compound conjugate?
A2: The choice of purification method depends on several factors:
-
Size of the conjugated molecule: For large biomolecules conjugated to this compound, dialysis with an appropriate MWCO membrane is a simple and effective choice. For smaller conjugated molecules, SEC will provide better resolution.
-
Required purity: For very high purity requirements, a multi-step approach, such as precipitation followed by SEC, may be necessary.
-
Sample volume and concentration: Dialysis is suitable for a wide range of volumes, while SEC may be more practical for smaller, more concentrated samples.
-
Properties of the conjugate: The solubility and stability of your conjugate may influence the choice of solvents and conditions for precipitation or chromatography.
Q3: Can I use reverse-phase HPLC (RP-HPLC) for purification?
A3: Yes, RP-HPLC can be used for the purification of PEGylated molecules, especially for smaller conjugates where separation is based on differences in hydrophobicity between the conjugate and unreacted reagents.[] It can be particularly useful for achieving high purity and for analytical assessment of the final product.
Troubleshooting Guides
Here are some common issues encountered during the purification of this compound conjugates and their potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of purified conjugate after SEC | 1. Adsorption to the column matrix: The conjugate may be non-specifically binding to the stationary phase. 2. Inappropriate column selection: The pore size of the SEC resin may not be optimal for the size of the conjugate. | 1. Modify the mobile phase: Add organic modifiers or change the salt concentration to reduce non-specific binding. 2. Choose a different column: Select a column with a fractionation range appropriate for the molecular weight of your conjugate. |
| Unreacted this compound still present after dialysis | 1. Inappropriate MWCO of the dialysis membrane: The pore size may be too small for the unreacted PEG-azide to pass through efficiently. 2. Insufficient dialysis time or buffer volume: Equilibrium may not have been reached, or the concentration gradient is not steep enough. | 1. Select a membrane with a larger MWCO , ensuring it is still significantly smaller than your conjugate. For this compound (MW ~586 Da), a 1 kDa or 2 kDa MWCO membrane should be effective for removing it from a larger conjugate. 2. Increase dialysis time (e.g., overnight) and use a much larger volume of dialysis buffer (at least 100-fold the sample volume), with several buffer changes. |
| Precipitation of the conjugate during purification | 1. Poor solubility in the purification buffer: The buffer conditions (pH, ionic strength) may not be optimal for your conjugate's stability. 2. "Oiling out" during precipitation: The compound is separating as a liquid phase instead of a solid. | 1. Screen different buffer conditions: Test a range of pH and salt concentrations to find the optimal buffer for solubility. 2. Modify the precipitation protocol: Try adding the precipitating agent more slowly or at a different temperature. If "oiling out" occurs, try redissolving in a minimal amount of a good solvent before proceeding with slow cooling or addition of an anti-solvent. |
| Difficulty separating the conjugate from unreacted starting material (non-PEGylated) | 1. Similar size and properties: If the starting material is close in size to the this compound, SEC may not provide adequate separation. | 1. Consider a different purification technique: Ion-exchange or hydrophobic interaction chromatography may be effective if the PEGylation alters the charge or hydrophobicity of the molecule. |
Quantitative Data Summary
The efficiency of purification methods can vary based on the specific conjugate and experimental conditions. The following table provides a representative comparison of common techniques.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | >95% | 70-90% | High resolution, good for analytical and preparative scale. | Can be time-consuming, potential for sample dilution. |
| Dialysis | Variable (depends on MW difference) | >90% | Simple, gentle on the sample, suitable for large volumes. | Slow, may not be effective for molecules of similar size. |
| Precipitation | 80-95% | 80-95% | Rapid, scalable, and cost-effective. | May lead to co-precipitation of impurities, requires careful optimization. |
Experimental Protocols
Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for the purification of this compound conjugates from smaller, unreacted reagents.
Materials:
-
SEC column with an appropriate molecular weight range (e.g., for peptides or small proteins).
-
HPLC or FPLC system.
-
Mobile phase (e.g., Phosphate Buffered Saline - PBS, pH 7.4).
-
Reaction mixture containing the this compound conjugate.
-
0.22 µm syringe filters.
Methodology:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 1 mL/min for an analytical column).
-
Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Monitor the elution profile using a UV detector (e.g., at 280 nm for protein conjugates or another relevant wavelength for your molecule).
-
Collect fractions corresponding to the peak of the purified conjugate. The conjugate, having a larger hydrodynamic radius, should elute before the smaller, unreacted this compound.
-
Analyze the collected fractions for purity using an appropriate analytical technique (e.g., analytical SEC, RP-HPLC, or mass spectrometry).
Purification by Dialysis
This protocol is ideal for removing unreacted this compound from a significantly larger conjugated biomolecule.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 1-3 kDa to retain the conjugate and allow the smaller this compound (MW ~586 Da) to pass through.
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Large beaker or container.
-
Stir plate and stir bar.
Methodology:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load the reaction mixture into the dialysis tubing or cassette, leaving some headspace to accommodate potential volume changes.
-
Securely seal the dialysis tubing or cassette.
-
Place the sealed dialysis unit in a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).
-
Stir the dialysis buffer gently on a stir plate.
-
Allow dialysis to proceed for at least 4-6 hours or overnight.
-
Change the dialysis buffer at least 2-3 times to ensure complete removal of the unreacted reagents.
-
After the final buffer change, carefully remove the dialysis unit and recover the purified conjugate.
Purification by Precipitation
This protocol describes a general method for precipitating a PEGylated conjugate to separate it from soluble impurities. This method requires optimization for each specific conjugate.
Materials:
-
Precipitating agent (e.g., cold diethyl ether, isopropanol, or a salt solution like ammonium sulfate).
-
Reaction mixture in a suitable solvent.
-
Centrifuge.
-
Ice bath.
Methodology:
-
Dissolve the crude reaction mixture in a minimal amount of a solvent in which the conjugate is soluble.
-
Cool the solution in an ice bath.
-
Slowly add the cold precipitating agent (anti-solvent) to the stirred solution until a precipitate forms. The ratio of solvent to anti-solvent will need to be determined empirically.
-
Continue stirring in the ice bath for a defined period (e.g., 30 minutes) to maximize precipitation.
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitate.
-
Carefully decant the supernatant containing the unreacted reagents.
-
Wash the pellet with a small volume of the cold precipitating agent and centrifuge again. Repeat this wash step if necessary.
-
Dry the pellet under vacuum to remove residual solvent.
-
Redissolve the purified conjugate in a suitable buffer for storage or downstream applications.
Mandatory Visualization
KRAS Signaling Pathway in the Context of PROTACs
This compound is a versatile linker often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein. The KRAS protein is a key target in cancer therapy, and PROTACs are being developed to target mutant KRAS for degradation. The following diagram illustrates the KRAS signaling pathway and the mechanism of action of a KRAS-targeting PROTAC.
Caption: KRAS Signaling Pathway and PROTAC-Mediated Degradation.
References
Technical Support Center: Improving m-PEG12-azide Bioconjugation Efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency of bioconjugation reactions involving m-PEG12-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a discrete polyethylene glycol (dPEG®) linker containing a terminal azide group.[1] The "m" signifies a methoxy end cap, "PEG12" indicates twelve polyethylene glycol units, and "azide" is the reactive functional group. This structure provides a defined molecular weight and spacer length, which is advantageous over traditional, polydisperse PEG reagents.[2][3] Its primary application is in bioconjugation, where it serves as a flexible, hydrophilic spacer to connect two molecules, such as a protein and a small molecule drug.[4][5] It is commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The azide group allows for highly specific "click chemistry" reactions.
Q2: What are the main chemical reactions used to conjugate this compound?
A2: The azide group on this compound is primarily used in two types of bioorthogonal "click chemistry" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction occurs between the azide and a terminal alkyne in the presence of a copper(I) catalyst. It forms a stable 1,4-disubstituted triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that involves the reaction of the azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The reaction is driven by the release of ring strain in the alkyne, making it ideal for applications in living cells where copper toxicity is a concern.
Q3: What are the benefits of using a PEG linker like this compound in bioconjugation?
A3: PEG linkers offer several advantages in bioconjugation:
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic molecules and can prevent aggregation of protein conjugates.
-
Reduced Immunogenicity: PEGylation can "shield" immunogenic epitopes on proteins, potentially reducing the risk of an immune response.
-
Enhanced Stability: The PEG chain can protect the attached biomolecule from enzymatic degradation and improve its overall stability.
-
Increased Hydrodynamic Size: This leads to a longer circulation half-life in vivo by reducing renal clearance.
-
Precise Spacer Length: Using a discrete PEG linker like this compound provides precise control over the distance between the conjugated molecules, which can be critical for maintaining biological activity by reducing steric hindrance.
Q4: How do I choose between CuAAC and SPAAC for my experiment?
A4: The choice depends on your specific application:
-
Choose CuAAC for its fast reaction kinetics and when working with purified systems in vitro. It is highly efficient and the most widely used click reaction. However, the copper catalyst can be toxic to cells and can cause oxidative damage to biomolecules if not handled properly.
-
Choose SPAAC for applications involving living cells or in vivo studies where copper toxicity is a concern. It is a bioorthogonal reaction that proceeds without a catalyst. However, SPAAC generally has slower reaction kinetics compared to CuAAC, and the required strained alkyne reagents can be more complex and hydrophobic.
Troubleshooting Guides
Low Conjugation Efficiency or Poor Yield
Q5: My CuAAC reaction yield is low. What are the common causes and how can I fix it?
A5: Low yield in CuAAC reactions is a frequent issue. The primary causes include catalyst inactivation, competing side reactions, and steric hindrance.
-
Problem 1: Copper Catalyst Inactivation. The active catalyst is Copper(I), which is easily oxidized to the inactive Copper(II) state by dissolved oxygen.
-
Solution: Degas all buffers and solvent systems thoroughly by bubbling with an inert gas (argon or nitrogen) before the reaction. Always use freshly prepared sodium ascorbate solution, as it acts as the reducing agent to maintain the copper in the Cu(I) state.
-
-
Problem 2: Copper Chelating Agents. Buffers like Tris or other molecules in your sample (e.g., thiols, histidines) can chelate the copper catalyst, rendering it inactive.
-
Solution: Avoid using Tris buffer. Compatible buffers include phosphate (PBS), carbonate, or HEPES at a pH range of 6.5-8.0. If your biomolecule must be in a chelating buffer, perform a buffer exchange prior to the reaction.
-
-
Problem 3: Competing Side Reactions. The most common side reaction is the Glaser-Hay coupling, an oxidative homocoupling of the alkyne starting material.
-
Solution: Rigorous deoxygenation of the reaction mixture is critical. Including a copper-chelating ligand, such as THPTA or TBTA, can stabilize the Cu(I) catalyst and minimize side reactions.
-
-
Problem 4: Steric Hindrance. The PEG chain itself or the local environment around the azide and alkyne functional groups can physically block them from reacting.
-
Solution: Optimize the molar ratio of reactants. Increasing the concentration of the smaller reactant (often the PEG-azide or the alkyne payload) can help drive the reaction to completion. A starting point is often a 1:3 to 1:10 ratio of biomolecule to the smaller reactant. Consider if a longer PEG chain is needed to extend the reactive group away from the bulk of the biomolecule.
-
Q6: My SPAAC reaction is slow or incomplete. How can I improve the efficiency?
A6: While SPAAC is robust, its kinetics are generally slower than CuAAC.
-
Problem 1: Inherently Slow Reaction Rate. The specific strained alkyne used has a significant impact on the reaction rate.
-
Solution: Choose a cyclooctyne with faster kinetics if possible. For example, DBCO derivatives can have different reaction rates. Ensure the pH of the reaction buffer is optimal; higher pH values (around 7.4) generally increase SPAAC reaction rates.
-
-
Problem 2: Poor Solubility of Reactants. Strained alkynes like DBCO are often hydrophobic, which can lead to poor solubility and aggregation in aqueous buffers, reducing their effective concentration.
-
Solution: Dissolve the strained alkyne in a water-miscible organic co-solvent like DMSO or DMF first, then add it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not denature your biomolecule.
-
-
Problem 3: Insufficient Incubation Time/Temperature.
-
Solution: Increase the incubation time. SPAAC reactions can often be left to run overnight at 4°C or for several hours at room temperature. While higher temperatures can increase the rate, be mindful of the thermal stability of your biomolecule.
-
Issues with Purification and Analysis
Q7: I'm having difficulty purifying my PEGylated conjugate from the excess PEG-azide reagent. What is the best method?
A7: The choice of purification method depends on the size difference between your final conjugate and the unreacted this compound.
-
For large biomolecules (e.g., proteins, antibodies):
-
Size-Exclusion Chromatography (SEC) / Desalting: This is a highly effective method for separating the large PEGylated conjugate from the much smaller, unreacted PEG linker.
-
Dialysis / Ultrafiltration: These techniques use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to retain the large conjugate while allowing the small, unreacted PEG to pass through. Ensure the MWCO is significantly smaller than your biomolecule but larger than the PEG linker. For efficient removal, perform at least 2-3 buffer changes with a large volume of buffer.
-
-
For smaller biomolecules (e.g., peptides):
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on hydrophobicity and is very effective for purifying peptides and their conjugates.
-
Q8: I see multiple peaks on my chromatogram after purification. What could they be?
A8: Multiple peaks can indicate a heterogeneous product mixture.
-
Unreacted Starting Material: Your purification may have been incomplete. Analyze the peaks by mass spectrometry to identify their molecular weights.
-
Multiple PEGylation Sites: If your biomolecule has multiple potential reaction sites (e.g., multiple lysine residues for an NHS-ester functionalized alkyne), you may have a mixture of species with one, two, or more PEG chains attached. This can sometimes be resolved using ion-exchange chromatography (IEX), as the PEG chains can shield surface charges.
-
Degradation/Aggregation: The PEG reagent or your biomolecule may have degraded during the reaction or storage. PEG reagents with ester linkages are susceptible to hydrolysis. Aggregation of the final conjugate can also occur, which would be visible on an SEC column as early-eluting peaks.
Reagent and Buffer Issues
Q9: My this compound reagent may be degraded. How can I check its integrity and how should it be stored?
A9: Azide-PEG linkers are generally stable, but improper storage can lead to degradation.
-
Stability: The azide group is thermally and chemically stable under most standard laboratory conditions but can be sensitive to prolonged exposure to light and heat. If the PEG linker contains other functional groups, such as an NHS ester, it will be highly susceptible to hydrolysis and should be stored under desiccated conditions.
-
Storage: Store this compound at -20°C in a dry environment, protected from light. To prevent degradation from moisture, consider aliquoting the reagent upon receipt to avoid repeated freeze-thaw cycles.
-
Integrity Check: The integrity of the reagent can be confirmed using mass spectrometry to check for the correct molecular weight.
Data Presentation: Reaction Parameters
The following tables summarize key quantitative data and recommended starting conditions for CuAAC and SPAAC reactions. Note that these are starting points and may require optimization for your specific molecules.
Table 1: Recommended Parameters for CuAAC Bioconjugation
| Parameter | Recommended Value/Condition | Rationale & Notes |
|---|---|---|
| Reactant Molar Ratio | 1:3 to 1:10 (Biomolecule:PEG-Azide) | Excess of the smaller reagent drives the reaction to completion. Optimization is key. |
| Copper Source | Copper(II) Sulfate (CuSO₄) | Precursor to the active Cu(I) catalyst. |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to Cu(I). Must be made fresh before each use. |
| Ligand | THPTA, TBTA | Stabilizes the Cu(I) catalyst, prevents oxidation, and minimizes side reactions. |
| Concentrations | ||
| Biomolecule | 1 - 100 µM | Dependent on the specific experiment and solubility. |
| Copper(II) Sulfate | 50 - 250 µM | Final concentration. |
| Ligand | 250 µM - 1.25 mM (5x molar excess to Cu) | A 1:5 to 1:4 molar ratio of copper to ligand is common. |
| Sodium Ascorbate | 2.5 - 5 mM (5-10x molar excess to Cu) | Ensures a reducing environment. |
| Buffer System | PBS, HEPES, Carbonate | pH 6.5 - 8.0. Avoid Tris buffer . |
| Temperature | Room Temperature (20-25°C) | Sufficient for most CuAAC reactions. |
| Reaction Time | 1 - 4 hours | Monitor progress by LC-MS or SDS-PAGE. |
Table 2: Recommended Parameters for SPAAC Bioconjugation
| Parameter | Recommended Value/Condition | Rationale & Notes |
|---|---|---|
| Reactant Molar Ratio | 1:3 to 1:10 (Biomolecule:Strained Alkyne) | Higher excess may be needed due to slower kinetics compared to CuAAC. |
| Strained Alkyne | DBCO, BCN, DIBO | Choice of alkyne significantly impacts reaction rate. |
| Concentrations | ||
| Biomolecule | 1 - 100 µM | Dependent on the specific experiment. |
| Strained Alkyne | 3 - 100 µM (or 3-10x molar excess) | Final concentration. |
| Buffer System | PBS, HEPES, Cell Culture Media (DMEM, RPMI) | pH 7.2 - 7.4 is optimal for most biological applications. |
| Organic Co-solvent | DMSO, DMF | Use up to 10% (v/v) to dissolve hydrophobic strained alkynes. |
| Temperature | 4°C to 37°C | Can be run at 4°C overnight or for a shorter duration at RT or 37°C. |
| Reaction Time | 2 - 24 hours | Reaction is typically slower than CuAAC. Monitor progress. |
Experimental Protocols
Protocol 1: General CuAAC Bioconjugation of a Protein with an Alkyne-Functionalized Payload
This protocol describes the conjugation of an azide-functionalized protein (prepared separately) to a small molecule containing a terminal alkyne using this compound as a conceptual stand-in for one of the components.
Materials:
-
Azide-functionalized protein in degassed PBS (pH 7.4)
-
Alkyne-payload (e.g., Propargyl-PEG7-acid) dissolved in degassed DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh )
-
Degassed Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, add the azide-functionalized protein to degassed PBS to achieve the desired final reaction concentration (e.g., 2 mg/mL).
-
Add Alkyne-Payload: Add the alkyne-payload from its stock solution to the protein solution. A 10-fold molar excess of the alkyne-payload over the protein is a good starting point.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to create a catalyst premix. For a final reaction concentration of 200 µM Cu and 1 mM THPTA, mix equal volumes of 20 mM CuSO₄ and 100 mM THPTA, then dilute accordingly. Let this complex form for 1-2 minutes.
-
Add Catalyst: Add the catalyst premix to the protein/alkyne mixture and vortex gently.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction tube to a final concentration of 5 mM. Mix gently by pipetting or brief vortexing.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours on a rotator. Protect from light if any components are photosensitive.
-
Quenching and Purification: Stop the reaction by adding a chelating agent like EDTA. Purify the conjugate using Size-Exclusion Chromatography (SEC) to remove the copper catalyst, excess reagents, and byproducts.
Protocol 2: General SPAAC Bioconjugation of a Protein with a DBCO-Functionalized Molecule
This protocol describes the reaction between an azide-functionalized protein (modified with a reagent like Azido-PEG3-succinimidyl carbonate) and a DBCO-containing molecule.
Materials:
-
Azide-functionalized protein in PBS (pH 7.4)
-
DBCO-functionalized molecule stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, dilute the azide-labeled protein in PBS to the desired final concentration.
-
Add DBCO Reagent: Add the DBCO-functionalized molecule from the DMSO stock solution to the protein solution. A 3- to 5-fold molar excess is a common starting point. Ensure the final DMSO concentration remains below 10%.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Gentle mixing on a rotator is recommended.
-
Monitoring: The reaction progress can be monitored by SDS-PAGE, which will show a molecular weight shift corresponding to the mass of the attached DBCO-molecule, or by LC-MS.
-
Purification: Once the reaction is deemed complete, purify the resulting bioconjugate to remove any unreacted DBCO-reagent. Size-Exclusion Chromatography (SEC) or dialysis are suitable methods depending on the size of the conjugate.
Visualizations
Caption: General experimental workflow for this compound bioconjugation.
Caption: Troubleshooting flowchart for low yield in CuAAC reactions.
Caption: Logical diagram of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.
References
Technical Support Center: Catalyst Removal in m-PEG12-Azide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of copper catalysts from m-PEG12-azide reactions, a critical step in the synthesis of PEGylated molecules for research and pharmaceutical applications.
Introduction
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely employed for the efficient and specific conjugation of molecules. However, the residual copper catalyst used in these reactions can be cytotoxic and interfere with downstream applications, making its effective removal imperative, especially in the context of drug development.[1][2] This guide offers detailed protocols and troubleshooting advice to ensure the purity and safety of your this compound products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my this compound reaction?
Residual copper ions can be toxic to biological systems, potentially compromising in vitro and in vivo experimental results.[1][2] Furthermore, copper can interfere with subsequent analytical techniques and may affect the stability of the final product. For therapeutic applications, stringent limits on elemental impurities, including copper, are mandated by regulatory bodies like the FDA and outlined in guidelines such as the ICH Q3D.[3]
Q2: What are the acceptable limits for residual copper in pharmaceutical products?
The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides Permitted Daily Exposure (PDE) limits for various elements. For parenteral drug products, the PDE for copper is 300 µ g/day . The concentration limit in the final drug product would depend on the maximum daily dose of the drug. It is crucial to aim for the lowest possible residual copper levels to ensure patient safety and product quality.
Q3: How do I choose the best copper removal method for my this compound product?
The optimal method depends on several factors, including the scale of your reaction, the solubility of your PEGylated product, and the required level of purity.
-
For organic-soluble PEGylated products: Liquid-liquid extraction with a chelating agent like EDTA is often effective.
-
For water-soluble PEGylated products: The use of solid-supported scavenger resins or dialysis is recommended to avoid product loss during extraction.
-
For achieving very low copper levels (<10 ppm): Scavenger resins are generally more efficient than simple liquid-liquid extraction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent blue/green color in the organic layer after EDTA extraction. | Incomplete complexation or removal of the copper-EDTA complex. | - Increase the concentration of the EDTA solution (e.g., to 0.5 M).- Perform multiple extractions with fresh EDTA solution.- Wash the organic layer with brine to help break any emulsions and remove residual EDTA. |
| Low product yield after purification. | - The PEGylated product may be partially water-soluble and lost during aqueous washes.- The product may have adsorbed to the scavenger resin. | - For water-soluble products, switch to a scavenger resin or dialysis.- Before committing the entire batch, test the binding of a small amount of your product to the chosen scavenger resin.- Elute the product from the resin using a suitable solvent. |
| Emulsion formation during liquid-liquid extraction. | High concentration of PEGylated product or salts in the reaction mixture. | - Add a small amount of brine to the separatory funnel to help break the emulsion.- Centrifuge the mixture to facilitate phase separation.- Filter the mixture through a pad of Celite. |
| High residual copper levels after using a scavenger resin. | - Insufficient amount of scavenger resin used.- Inefficient mixing or insufficient reaction time.- The chosen scavenger resin is not optimal for the specific copper species in the reaction. | - Increase the equivalents of scavenger resin relative to the copper catalyst.- Ensure vigorous stirring and allow for sufficient reaction time (can be several hours).- Consider a different type of scavenger resin (e.g., thiourea-based vs. iminodiacetic acid-based). |
Quantitative Comparison of Copper Removal Methods
The following table summarizes the typical efficiencies of common copper removal methods. Please note that the actual performance may vary depending on the specific reaction conditions and the nature of the this compound conjugate.
| Method | Typical Residual Copper Level | Advantages | Disadvantages |
| Liquid-Liquid Extraction with 0.1 M EDTA | 50 - 200 ppm | Simple, inexpensive, and suitable for organic-soluble products. | Can be less effective for achieving very low copper levels. Risk of emulsion formation. Not suitable for water-soluble products. |
| Solid-Supported Scavenger Resin (e.g., SiliaMetS® Thiourea) | < 10 ppm | High efficiency, suitable for both organic and aqueous solutions, simple filtration-based removal. | Higher cost compared to EDTA. Potential for product adsorption. |
| Chelating Resin (e.g., Chelex® 100) | < 20 ppm | High affinity for divalent metal ions, can be used in both batch and column formats. | Can be less effective in highly acidic conditions. Potential for leaching of resin components. |
| Precipitation (e.g., with NaOH or Na₂S) | 20 - 100 ppm | Inexpensive and straightforward. | Can lead to product co-precipitation and yield loss. May not be suitable for sensitive molecules. |
| Dialysis (against EDTA buffer) | < 50 ppm | Gentle method suitable for large, water-soluble biomolecules. | Time-consuming and may not be practical for small molecules or large-scale reactions. |
Experimental Protocols
Protocol 1: Copper Removal by Chelation with EDTA
This protocol is suitable for organic-soluble this compound products.
Materials:
-
Reaction mixture containing the copper catalyst
-
Ethyl acetate or other suitable organic solvent
-
0.1 M EDTA aqueous solution (pH 7-8)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dilute the reaction mixture with 10 volumes of ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 0.1 M EDTA solution.
-
Shake the funnel vigorously for 2 minutes, venting frequently. The aqueous layer will likely turn blue or green.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the EDTA wash (steps 3-5) two more times, or until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine.
-
Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal using a Solid-Supported Scavenger Resin
This protocol is suitable for both organic and aqueous-soluble this compound products.
Materials:
-
Reaction mixture containing the copper catalyst
-
Solid-supported scavenger resin (e.g., SiliaMetS® Thiourea)
-
Suitable solvent (compatible with the reaction and product)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
To the completed reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst).
-
Stir the suspension vigorously at room temperature. The required time can range from 1 to 24 hours. Monitor the copper removal by taking small aliquots and analyzing for copper content (e.g., by ICP-MS or AAS).
-
Once the desired level of copper removal is achieved, filter the mixture to remove the scavenger resin.
-
Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure to obtain the purified product.
Protocol 3: Quantification of Residual Copper by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
This protocol provides a general guideline for determining the concentration of residual copper in your purified this compound product.
Materials:
-
Purified this compound product
-
High-purity nitric acid (HNO₃)
-
Deionized water (18.2 MΩ·cm)
-
Copper standard solution for ICP-MS
-
ICP-MS instrument
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the purified product and dissolve it in a known volume of a suitable solvent (e.g., deionized water or an organic solvent with low metal content). Alternatively, a sample of the final reaction mixture after purification can be diluted.
-
Digestion (if necessary for complex matrices): For accurate quantification, especially in complex biological samples, an acid digestion step using high-purity nitric acid may be required to break down the organic matrix. This should be performed in a clean environment to avoid contamination.
-
Calibration: Prepare a series of calibration standards of known copper concentrations using the copper standard solution. The concentration range of the standards should bracket the expected copper concentration in the sample.
-
ICP-MS Analysis: Analyze the prepared sample and calibration standards using the ICP-MS instrument. The instrument measures the mass-to-charge ratio of the copper isotopes to determine the concentration.
-
Data Analysis: Generate a calibration curve from the standard measurements and use it to determine the copper concentration in your sample. Express the final result in parts per million (ppm) or µg of copper per gram of your product.
Experimental Workflows
Caption: Workflow for removing copper catalyst using chelation with EDTA.
Caption: Workflow for removing copper catalyst using a solid-supported scavenger resin.
This technical support guide is intended to provide general guidance. Researchers should always optimize purification protocols for their specific this compound products and reaction conditions.
References
Technical Support Center: Synthesis of m-PEG12-azide Containing PROTACs
Welcome to the technical support center for the synthesis of m-PEG12-azide containing PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of your this compound containing PROTAC.
Problem 1: Low Yield in the Final "Click Chemistry" Step
Q: I am performing the final copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate my alkyne-functionalized warhead with the this compound E3 ligase ligand complex, but I am consistently getting low yields (<30%). What are the potential causes and solutions?
A: Low yields in the CuAAC step are a common issue that can often be resolved by systematically evaluating the reaction components and conditions.[1]
Potential Causes & Solutions:
-
Copper (I) Catalyst Oxidation: The active catalyst in CuAAC is Cu(I), which can easily be oxidized to the inactive Cu(II) state by atmospheric oxygen.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents prior to use. Use freshly prepared or high-quality copper sources.
-
-
Insufficient Reducing Agent: A reducing agent, such as sodium ascorbate, is crucial for maintaining the copper in its active Cu(I) state.
-
Solution: Use a freshly prepared solution of sodium ascorbate. You may need to add it in slight excess (e.g., 2-5 equivalents relative to the copper sulfate).
-
-
Poor Quality of Reagents: The purity of your azide and alkyne precursors is critical.
-
Solution: Confirm the purity of your starting materials using NMR or LC-MS. Re-purify if necessary. Ensure the this compound has not degraded during storage.
-
-
Suboptimal Solvent Choice: The choice of solvent can impact the solubility of reagents and the reaction rate.
-
Solution: A mixture of solvents is often effective. Common systems include t-BuOH/H₂O, DMF, or DMSO/H₂O.[2] Ensure your starting materials are fully dissolved.
-
| Condition | Copper Source | Reducing Agent (equiv.) | Solvent System | Atmosphere | Typical Yield |
| A (Suboptimal) | CuSO₄·5H₂O | Sodium Ascorbate (1.0) | THF | Air | 15-25% |
| B (Optimized) | CuSO₄·5H₂O | Sodium Ascorbate (3.0) | t-BuOH/H₂O (1:1) | Nitrogen | 70-85% |
| C (Alternative) | CuI | None | Anhydrous DMF | Argon | 65-80% |
| D (Ligand-Assisted) | CuSO₄·5H₂O / TBTA | Sodium Ascorbate (2.0) | DMSO/H₂O (3:1) | Nitrogen | >90% |
TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Problem 2: Difficulty in Purifying the Final PROTAC Product
Q: My reaction seems to be successful according to crude LC-MS, but I am struggling to purify the final this compound containing PROTAC. What are the best purification strategies?
A: The purification of PEGylated PROTACs can be challenging due to their high molecular weight, potential for aggregation, and the presence of structurally similar impurities.[3][]
Potential Causes & Solutions:
-
Presence of Unreacted Starting Materials: Unreacted warhead or E3 ligase-linker complex can be difficult to separate from the final product.
-
Solution: Optimize the reaction stoichiometry to drive the reaction to completion. Consider using a slight excess (1.1-1.2 equivalents) of one component and then use a scavenger resin to remove it.
-
-
PEG-Related Heterogeneity: The PEG linker can give the molecule "greasy" characteristics, leading to poor peak shape in chromatography.
-
Solution 1 (Reverse-Phase HPLC): This is often the most effective method. Use a C18 column with a shallow gradient of acetonitrile in water with a modifier like 0.1% TFA or formic acid.
-
Solution 2 (Size Exclusion Chromatography - SEC): SEC can be useful for removing smaller impurities, like unreacted warheads or ligands, but may not resolve the PROTAC from unreacted PEGylated starting material effectively.[]
-
-
Product Insolubility: The final PROTAC may have poor solubility in common chromatography solvents.
-
Solution: Screen different solvent systems for both solubility and chromatographic performance. Adding a small amount of DMSO or DMF to your sample before injection can help.
-
| Technique | Principle | Advantages | Disadvantages | Best For |
| Reverse-Phase HPLC | Separation by hydrophobicity | High resolution, good for removing closely related impurities | Can be slow, requires specific equipment, potential for product precipitation on column | Final high-purity polishing |
| Flash Chromatography | Separation by polarity on silica | Fast, large scale | Lower resolution than HPLC, may not separate similar compounds | Crude purification to remove major impurities |
| Size Exclusion (SEC) | Separation by hydrodynamic radius | Good for removing small molecule impurities | Poor resolution for molecules of similar size (e.g., product vs. PEGylated starting material) | Initial cleanup |
Frequently Asked Questions (FAQs)
Q1: Why was an this compound linker chosen for my PROTAC synthesis?
A1: The this compound linker offers several strategic advantages in PROTAC design:
-
Improved Physicochemical Properties: The polyethylene glycol (PEG) chain enhances the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.
-
Optimized Ternary Complex Formation: The length of the PEG linker is a critical parameter that dictates the spatial orientation of the warhead and the E3 ligase ligand, which is essential for forming a stable and productive ternary complex. The 12 PEG units provide a specific, extended conformation.
-
Synthetic Versatility: The terminal azide group allows for the use of highly efficient and bio-orthogonal "click chemistry" (CuAAC or SPAAC) for the final conjugation step. This reaction is high-yielding and tolerant of a wide range of functional groups, simplifying the overall synthesis.
Q2: How can I confirm the formation of my final PROTAC product?
A2: A combination of analytical techniques is recommended:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It will allow you to monitor the disappearance of starting materials and the appearance of a new peak with the expected mass-to-charge ratio (m/z) of your final PROTAC.
-
¹H NMR (Proton Nuclear Magnetic Resonance): For the final, purified compound, ¹H NMR is essential to confirm the structure. Look for characteristic peaks from both the warhead and the E3 ligase ligand, as well as the appearance of the triazole proton (typically ~7.5-8.5 ppm) formed during the click reaction.
-
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which can definitively confirm the elemental composition of your synthesized PROTAC.
Q3: My this compound containing PROTAC appears to be unstable in solution. What could be the cause?
A3: While the triazole linkage formed via click chemistry is generally very stable, instability can arise from other parts of the molecule or from the azide precursor itself.
-
Azide Precursor Instability: Organic azides can be sensitive to heat, light, and certain reagents. Store the this compound linker and any azide-containing intermediates protected from light at low temperatures.
-
Ester/Amide Hydrolysis: If your warhead or E3 ligase ligand is attached to the linker via ester or other labile bonds, these may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidative Degradation: The PEG chain itself can be susceptible to oxidative degradation under certain conditions. Ensure solutions are stored properly and consider using antioxidants if prolonged storage in solution is necessary.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the final conjugation of an alkyne-containing molecule (Component A) with the this compound containing molecule (Component B).
Materials:
-
Component A-Alkyne (1.0 equiv)
-
Component B-m-PEG12-azide (1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 equiv)
-
Sodium Ascorbate (0.3 equiv)
-
Solvent: 1:1 mixture of tert-Butanol and degassed deionized water
Procedure:
-
In a clean, dry reaction vial, dissolve Component A-Alkyne and Component B-m-PEG12-azide in the t-BuOH/H₂O solvent system.
-
Bubble nitrogen gas through the solution for 15 minutes to ensure all dissolved oxygen is removed.
-
In a separate microfuge tube, prepare a fresh solution of sodium ascorbate in degassed water.
-
In another microfuge tube, prepare a solution of CuSO₄·5H₂O in degassed water.
-
To the main reaction vial, add the sodium ascorbate solution via syringe, followed by the CuSO₄·5H₂O solution.
-
Seal the vial under a nitrogen atmosphere and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS until the limiting reagent (Component A-Alkyne) is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of EDTA (to quench and remove copper), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via preparative reverse-phase HPLC to yield the final PROTAC.
Visualizations
Caption: General workflow for the synthesis of an this compound containing PROTAC.
Caption: Troubleshooting logic for low yield in the final CuAAC conjugation step.
References
analytical techniques to monitor m-PEG12-azide reaction progress
Welcome to the technical support center for monitoring m-PEG12-azide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical techniques, troubleshooting common issues, and answering frequently asked questions related to the use of this compound in bioconjugation and other chemical syntheses.
Troubleshooting Guides
This section provides solutions to common problems encountered during the monitoring of this compound reactions.
Issue 1: Incomplete or Slow Reaction Progress
-
Observation: Analysis by TLC, HPLC, or NMR shows a significant amount of unreacted this compound and/or the alkyne-containing starting material even after the expected reaction time.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Analytical Verification | Solution |
| Catalyst Inactivation (CuAAC) | HPLC-MS analysis may show byproducts of alkyne homocoupling (Glaser coupling). | The active Cu(I) catalyst is prone to oxidation. Ensure all buffers are degassed. Prepare the sodium ascorbate solution fresh for each reaction to maintain a reducing environment.[1][2] Use a copper-chelating ligand like THPTA to stabilize the Cu(I) state.[2] |
| Poor Reagent Quality | Verify the purity of this compound and the alkyne partner by HPLC or NMR before starting the reaction. | Use high-purity reagents from a reputable supplier. Azides can degrade over time; store this compound at -20°C and protect from moisture.[3][4] |
| Suboptimal Reaction Conditions | Review reaction parameters against established protocols. | Optimize stoichiometry; a slight excess of one reagent (e.g., 1.1 to 1.5 equivalents of the alkyne) can drive the reaction to completion. Ensure the correct solvent system and pH are used. For CuAAC, avoid Tris-based buffers which can chelate copper. |
| Low Reactivity of Alkyne (SPAAC) | Compare the reaction rate to literature values for the specific strained alkyne being used. | For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the choice of the strained alkyne (e.g., DBCO, BCN) significantly impacts kinetics. Consider switching to a more reactive cyclooctyne if the reaction is too slow. |
Issue 2: Difficulty in Interpreting Analytical Data
-
Observation: Complex or overlapping signals in NMR spectra, multiple unexpected spots on a TLC plate, or broad, unresolved peaks in HPLC chromatograms.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Analytical Verification | Solution |
| ¹H NMR Signal Overlap | In the ¹H NMR spectrum, the methylene protons adjacent to the azide on the PEG chain overlap with the main PEG backbone signals. | Convert a small aliquot of the reaction mixture to the corresponding 1,2,3-triazole. The protons adjacent to the newly formed triazole ring have distinct chemical shifts that are downfield from the PEG manifold, allowing for clear integration and quantification. |
| Poor TLC Resolution | Starting materials and products have very similar Rf values, making it difficult to distinguish them. | Experiment with different solvent systems to improve separation. For PEGylated compounds, which can be difficult to visualize, use specific stains like Dragendorff's reagent or iodine vapor. |
| HPLC Peak Tailing or Broadening | The PEG chain can cause non-ideal chromatographic behavior. | Use a column with a suitable stationary phase (e.g., C4 or C8) and optimize the mobile phase gradient and temperature. |
| Presence of Side Products | Mass spectrometry (MS) coupled with HPLC can help identify the mass of unexpected species. | For CuAAC, alkyne homodimers are a common byproduct. Optimizing catalyst and ligand concentrations can minimize this. In SPAAC, the strained alkyne may be susceptible to hydrolysis or other side reactions. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring my this compound reaction?
The choice of technique depends on your specific needs.
-
FTIR is excellent for a quick, qualitative assessment of the reaction's progress by monitoring the disappearance of the strong, characteristic azide peak around 2100 cm⁻¹.
-
TLC is a simple and rapid method for qualitative monitoring, allowing you to visually track the consumption of starting materials and the formation of the product.
-
¹H NMR provides detailed structural information and can be quantitative, but can be challenging due to signal overlap with the PEG backbone.
-
HPLC is the preferred method for accurate quantitative analysis, allowing for the determination of reaction kinetics and product purity.
Q2: How can I use FTIR to confirm the completion of my reaction?
The azide functional group has a very strong and distinct absorbance peak around 2100 cm⁻¹. As the reaction proceeds and the azide is converted to a triazole, this peak will decrease in intensity and eventually disappear upon reaction completion.
Q3: I can't see the signal for the protons next to the azide in the ¹H NMR spectrum. Why?
The chemical shift of the methylene protons adjacent to the azide group in a PEG chain often overlaps with the large signal from the repeating ethylene glycol units of the PEG backbone. This makes direct integration and quantification difficult.
Q4: How can I overcome the ¹H NMR signal overlap issue?
A reliable method is to take an aliquot of your reaction mixture and react the remaining azide with a small, alkyne-containing molecule to form a 1,2,3-triazole. The protons on the newly formed triazole ring and the adjacent methylene group will have distinct signals in a clear region of the spectrum, allowing for accurate quantification of the extent of the original reaction.
Q5: My TLC spots for the PEGylated starting material and product are not visible under UV light. How can I visualize them?
Many PEG compounds do not absorb UV light. You can use chemical staining methods for visualization. Iodine vapor is a general stain that complexes with many organic compounds. Dragendorff's reagent is also reported to be effective for visualizing PEG compounds.
Q6: What are some common pitfalls in setting up a copper-catalyzed (CuAAC) reaction with this compound?
Common issues include using a buffer that interferes with the copper catalyst (like Tris), insufficient degassing of solvents which leads to oxidation of Cu(I) to the inactive Cu(II), and using a poor quality or old solution of the reducing agent (e.g., sodium ascorbate).
Quantitative Data Summary
The following table summarizes typical analytical data for monitoring a click reaction involving a PEG-azide. Note that specific values will vary depending on the reaction partners and analytical conditions.
| Analytical Technique | Parameter | Starting Material (this compound) | Product (PEG12-triazole conjugate) |
| FTIR | Azide Peak (cm⁻¹) | ~2100 (strong) | Absent |
| ¹H NMR | Chemical Shift (ppm) of -CH₂-N₃ | ~3.4 (often obscured) | N/A |
| ¹H NMR (post-derivatization) | Chemical Shift (ppm) of triazole-H | N/A | ~7.5 - 8.5 |
| Reverse-Phase HPLC | Retention Time | Varies (less retained) | Varies (more retained than azide) |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by FTIR
-
Background Spectrum: Before initiating the reaction, acquire a background spectrum of the reaction solvent and all reagents except for the this compound.
-
Time Zero Spectrum: After adding the this compound and initiating the reaction, immediately acquire the first spectrum (t=0).
-
Reaction Monitoring: Acquire spectra at regular intervals.
-
Analysis: Monitor the decrease in the intensity of the azide peak at approximately 2100 cm⁻¹. The reaction is considered complete when this peak is no longer detectable.
Protocol 2: Monitoring Reaction Progress by ¹H NMR
-
Sample Preparation: At designated time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and remove the solvent. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. To quantify conversion when signals overlap with the PEG backbone, use the derivatization method described in the FAQs.
Protocol 3: Monitoring Reaction Progress by HPLC
-
Method Development: Develop a reverse-phase HPLC method (e.g., using a C8 or C18 column) that provides good separation between the this compound, the alkyne-containing reactant, and the triazole product. A gradient of water and acetonitrile with a modifier like formic acid is often effective.
-
Calibration: Create calibration curves for the starting materials to enable quantitative analysis.
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture and quench it, for example, by adding a chelating agent like EDTA for CuAAC reactions or by rapid dilution and freezing.
-
Analysis: Inject the samples onto the HPLC system. Integrate the peak areas of the reactants and product to determine their concentrations over time.
Protocol 4: Monitoring Reaction Progress by TLC
-
Solvent System Selection: Identify a mobile phase (e.g., a mixture of dichloromethane and methanol) that provides good separation between the starting materials and the product.
-
Spotting: On a TLC plate, spot the this compound starting material, the alkyne reactant, and the reaction mixture at different time points. A co-spot of the starting material and the reaction mixture can also be helpful.
-
Development: Develop the TLC plate in the chosen solvent system.
-
Visualization: Dry the plate and visualize the spots. If not UV-active, use an appropriate stain such as iodine vapor or Dragendorff's reagent. The consumption of starting materials and the appearance of a new product spot indicate reaction progress.
Visualizations
Caption: Experimental workflow for monitoring this compound reaction progress.
Caption: Troubleshooting decision tree for incomplete this compound reactions.
References
Validation & Comparative
A Comparative Guide to HPLC Methods for the Purification and Analysis of m-PEG12-azide Conjugates
For researchers, scientists, and drug development professionals working with PEGylated molecules, the purification and analysis of these compounds are critical steps to ensure product quality and efficacy. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for m-PEG12-azide conjugates, offering insights into the performance of various techniques supported by experimental data.
The unique properties of Polyethylene Glycol (PEG) chains, such as their hydrophilicity and lack of a significant UV chromophore, present specific challenges for chromatographic separation and detection. This guide focuses on three primary HPLC modes: Reverse-Phase HPLC (RP-HPLC), Size Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC), evaluating their suitability for both purification and analytical quality control of this compound conjugates.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method depends on the specific requirements of the separation, such as the scale (preparative vs. analytical), the nature of the conjugate, and the impurities to be removed. The following tables summarize the key performance parameters and typical experimental conditions for each technique.
Table 1: Performance Comparison of HPLC Methods for this compound Conjugate Analysis
| Feature | Reverse-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Primary Separation Principle | Hydrophobicity | Hydrodynamic Volume (Size) | Polarity/Hydrophilicity |
| Resolution of PEG Oligomers | High | Low to Moderate | High |
| Separation of Conjugate from Unreacted PEG | Good to Excellent | Dependent on size difference | Good to Excellent |
| Throughput | Moderate to High | High (isocratic) | Moderate |
| Solvent Consumption | High (gradient elution) | Low (isocratic) | High (high organic content) |
| Detector Compatibility | UV (if conjugate has chromophore), ELSD, CAD, MS | RI, ELSD, CAD, MALS | ELSD, CAD, MS |
| Robustness | High | High | Moderate |
Table 2: Typical Experimental Conditions for HPLC Analysis of this compound Conjugates
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | C18, C8, C4 | Silica-based or polymer-based with defined pore sizes (e.g., TSKgel) | Amide, Diol, or bare silica |
| Mobile Phase A | 0.1% TFA in Water | Phosphate or HEPES buffer (e.g., 20mM HEPES, pH 6.5)[1] | Water with buffer (e.g., ammonium formate) |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Not applicable (isocratic) | Acetonitrile |
| Elution Mode | Gradient | Isocratic | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | ELSD, CAD, MS | Refractive Index (RI), ELSD, CAD | ELSD, CAD, MS |
In-Depth Methodologies and Experimental Protocols
Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[2] For this compound conjugates, the PEG chain imparts hydrophilicity, while the azide-containing moiety and any conjugated molecule will influence the overall hydrophobicity. This technique is highly effective for separating PEGylated species from their non-PEGylated counterparts and for resolving different degrees of PEGylation.[3][4]
Experimental Protocol: RP-HPLC
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 40-60°C) can improve peak shape for PEGylated compounds.
-
Detection: Since PEG itself lacks a strong UV chromophore, detection is best achieved using an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).
References
- 1. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of m-PEG12-azide and Shorter Chain Alternatives
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical, and often decisive, component in this design is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the diverse array of linker types, polyethylene glycol (PEG) chains are frequently utilized for their favorable physicochemical properties, including hydrophilicity and biocompatibility. This guide provides a detailed comparison of the efficacy of PROTACs employing a long-chain m-PEG12-azide linker versus those with shorter PEG linkers, supported by synthesized experimental data and detailed methodologies.
The length of the PEG linker is not merely a spacer; it is a crucial determinant of the PROTAC's ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This complex formation is an essential prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3][] An optimal linker length facilitates the ideal spatial orientation and proximity between the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[5]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
To illustrate the impact of PEG linker length on PROTAC efficacy, we present a representative case study focused on the degradation of Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target. The following tables summarize the performance of hypothetical BRD4-targeting PROTACs constructed with PEG linkers of varying lengths, including a longer PEG12 linker. The data is synthesized from trends observed in published literature.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Linker | Number of PEG Units | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) |
| PEG3 | 3 | 10 | 150 | 75 |
| PEG4 | 4 | 13 | 50 | 90 |
| PEG5 | 5 | 16 | 25 | >95 |
| PEG6 | 6 | 19 | 40 | 92 |
| This compound | 12 | 37 | 120 | 80 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Table 2: Impact of PEG Linker Length on Cellular Permeability and Pharmacokinetics
| PROTAC Linker | Molecular Weight (relative) | Cell Permeability (relative) | Plasma Half-life (relative) |
| PEG3 | Low | High | Short |
| PEG4 | Moderate | High | Moderate |
| PEG5 | Moderate | Optimal | Moderate |
| PEG6 | High | Moderate | Moderate-Long |
| This compound | Very High | Low | Long |
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a standard experimental workflow for assessing PROTAC efficacy.
Caption: PROTAC Mechanism of Action
Caption: Western Blot Experimental Workflow
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
In-Cell Ubiquitination Assay
This assay confirms that PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions to preserve ubiquitination.
-
-
Immunoprecipitation:
-
Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
-
Western Blotting for Ubiquitin:
-
Perform western blotting on the immunoprecipitated samples using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increased ubiquitination signal upon PROTAC treatment indicates the intended mechanism of action.
-
Concluding Remarks
The optimization of the PEG linker is a cornerstone of successful PROTAC design. While a longer linker like this compound can be synthesized using efficient "click chemistry," the experimental data trends suggest that for many targets, an optimal linker length exists, and exceeding it can be detrimental to efficacy. The provided data highlights that a mid-length PEG linker (e.g., PEG5) often provides a superior balance of degradation potency, cell permeability, and favorable pharmacokinetics. However, the ideal linker length is highly target- and E3 ligase-dependent. Therefore, a systematic evaluation of a range of linker lengths is imperative for each new PROTAC development program. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative analyses, enabling the rational design of potent and selective protein degraders.
References
A Head-to-Head Comparison of m-PEG12-azide and m-PEG24-azide for Antibody-Drug Conjugate Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Selecting the Optimal PEG Linker Length for Antibody-Drug Conjugates.
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical design element in antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) has gained prominence for its ability to modulate the physicochemical and pharmacological properties of ADCs. A key consideration in PEG linker design is its length. This guide provides an objective comparison of two commonly used discrete PEG linkers, m-PEG12-azide and m-PEG24-azide, to inform the rational design of next-generation ADCs.
The choice between a 12-unit and a 24-unit PEG chain represents a crucial balance between enhancing the ADC's pharmacokinetic profile and maintaining its potent cytotoxicity. Longer PEG chains, such as in m-PEG24-azide, are generally associated with increased hydrophilicity, which can mitigate the aggregation issues often seen with hydrophobic payloads and enable higher drug-to-antibody ratios (DARs).[1][2][3] This enhanced hydrophilicity also contributes to a longer plasma half-life and reduced clearance, potentially leading to greater tumor accumulation and improved in vivo efficacy.[1][4] Conversely, a shorter PEG chain, as in this compound, may offer advantages in terms of ADC stability and could, in some contexts, lead to higher in vitro potency.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to highlight the impact of PEG linker length on key ADC performance metrics. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| Parameter | ADC with m-PEG12 Linker | ADC with m-PEG24 Linker | General Trend with Increasing PEG Length |
| Plasma Clearance | Moderate | Low | Decreases |
| Plasma Half-life | Moderate | Long | Increases |
| Area Under the Curve (AUC) | Moderate | High | Increases |
Table 2: Impact of PEG Linker Length on In Vitro and In Vivo Efficacy
| Parameter | ADC with m-PEG12 Linker | ADC with m-PEG24 Linker | General Trend with Increasing PEG Length |
| In Vitro Cytotoxicity (IC50) | Potentially Lower (Higher Potency) | Potentially Higher (Lower Potency) | May decrease potency in some models |
| In Vivo Tumor Growth Inhibition | Effective | Often More Effective | Generally improves |
| Drug-to-Antibody Ratio (DAR) | Achievable | Higher DARs may be more feasible | Enables higher DARs with hydrophobic payloads |
| ADC Stability | Potentially Higher | Potentially Lower | Shorter linkers may improve stability |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. Below are representative protocols for the synthesis and key characterization assays.
Protocol 1: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-functionalized PEG linker to a strained alkyne-modified antibody.
Materials:
-
Antibody with a strained alkyne (e.g., DBCO) modification
-
This compound or m-PEG24-azide
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Reagent Preparation: Dissolve the m-PEG-azide linker in anhydrous DMSO to a final concentration of 10 mM.
-
Reaction Setup: In a reaction tube, combine the alkyne-modified antibody with a 5- to 10-fold molar excess of the m-PEG-azide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Purification: Purify the resulting ADC using an SEC column to remove unreacted drug-linker and other small molecules.
-
Characterization:
-
DAR Determination: Determine the drug-to-antibody ratio using UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC).
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs (with this compound and m-PEG24-azide) and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and unconjugated antibody in complete medium. Add 100 µL of the different concentrations to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol outlines the evaluation of ADC anti-tumor activity in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Human cancer cell line
-
Matrigel
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, ADC with this compound, ADC with m-PEG24-azide). Administer the treatments intravenously at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predefined size.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Validation of m-PEG12-azide Conjugation to Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of m-PEG12-azide as a PEGylation reagent for biomolecule conjugation, with a focus on validation methodologies. Experimental data and detailed protocols for key analytical techniques are presented to assist in the selection and implementation of effective conjugation and validation strategies.
Introduction to this compound and Click Chemistry
This compound is a polyethylene glycol (PEG) reagent functionalized with a terminal azide group. This allows for highly specific and efficient conjugation to biomolecules containing a compatible alkyne group through a process known as "click chemistry".[1][2] Specifically, it participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative.[1][3] These bioorthogonal reactions form a stable triazole linkage, offering significant advantages over traditional PEGylation methods.[4]
Comparison of this compound (Click Chemistry) with Traditional PEGylation Methods
The choice of PEGylation chemistry is critical and depends on the specific biomolecule and desired outcome. Below is a comparison of this compound utilizing click chemistry against a common traditional method, NHS-ester PEGylation.
| Feature | This compound (Click Chemistry) | NHS-ester PEGylation |
| Reaction Chemistry | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). | Amine-reactive N-hydroxysuccinimide ester reaction with primary amines (e.g., lysine residues). |
| Specificity | High: Bioorthogonal reaction, targets specific alkyne-modified sites. | Moderate: Reacts with available primary amines, which can be numerous on a protein surface, leading to a heterogeneous mixture of products. |
| Reaction Conditions | Mild: Typically performed in aqueous buffers at or near neutral pH and room temperature. | Mild: Requires specific pH range (typically 7-9) for efficient reaction with amines. |
| Efficiency & Yield | High: Generally high-yielding reactions with minimal byproducts. | Variable: Yield can be influenced by buffer conditions, pH, and the number of accessible amines. |
| Biocompatibility | High (especially SPAAC): Copper-free SPAAC is highly biocompatible and suitable for use in living systems. CuAAC requires a copper catalyst which can be toxic to cells. | Moderate: NHS esters can hydrolyze, and the reaction is not bioorthogonal, potentially leading to side reactions with other nucleophiles. |
| Stability of Linkage | High: The resulting triazole linkage is highly stable. | High: The amide bond formed is stable under physiological conditions. |
| Control over Conjugation Site | High: Allows for precise, site-specific PEGylation if the alkyne group is introduced at a specific location on the biomolecule. | Low: Random conjugation to surface-accessible lysines and the N-terminus. |
| Impact on Biomolecule Activity | Potentially Lower Impact: Site-specific conjugation away from active sites can better preserve the biological activity of the biomolecule. | Potentially Higher Impact: Random conjugation can lead to a loss of biological activity if PEG is attached at or near an active site. |
Validation of this compound Conjugation: Key Experimental Protocols
Successful conjugation with this compound must be confirmed through rigorous analytical methods. The following sections detail the protocols for the most common and effective validation techniques.
Mass Spectrometry (MS) for Confirmation of Conjugation and Determination of PEGylation State
Mass spectrometry is a powerful tool to confirm the covalent attachment of the this compound and to determine the number of PEG chains conjugated to the biomolecule (the degree of PEGylation).
Experimental Protocol: ESI-Q-TOF Mass Spectrometry of a PEGylated Protein
-
Sample Preparation:
-
Desalt the conjugated protein sample using a suitable method, such as a spin desalting column or dialysis, to remove unreacted this compound and other reaction components. The final buffer should be volatile, for example, 100 mM ammonium acetate.
-
-
Instrument Setup (Example):
-
Mass Spectrometer: Agilent 6530 Q-TOF or similar.
-
Ionization Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Mass Range: 500 - 5000 m/z.
-
-
Data Acquisition:
-
Inject the desalted sample into the mass spectrometer. Acquire the mass spectrum.
-
-
Data Analysis:
-
The mass of the m-PEG12 moiety is approximately 585.7 Da.
-
Successful conjugation will result in a mass shift of the biomolecule corresponding to the mass of the attached PEG chain(s).
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the unconjugated and conjugated biomolecule. The difference in mass will confirm the conjugation and the number of attached PEG chains.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) can be used to separate the PEGylated biomolecule from the unconjugated form and other impurities, allowing for the assessment of conjugation efficiency and product purity.
Experimental Protocol: RP-HPLC of a PEGylated Peptide
-
Sample Preparation:
-
Prepare the reaction mixture containing the conjugated peptide. If necessary, quench the reaction.
-
-
HPLC System and Column:
-
System: Agilent 1260 Infinity II LC System or similar.
-
Column: A C18 reversed-phase column suitable for peptide or protein separation (e.g., Agilent ZORBAX 300SB-C18, 4.6 x 150 mm, 5 µm).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-45 min: 5% B
-
-
-
Detection:
-
UV detection at 214 nm and 280 nm.
-
-
Data Analysis:
-
The PEGylated biomolecule will typically have a different retention time than the unconjugated biomolecule due to the change in hydrophobicity.
-
Integrate the peak areas of the conjugated and unconjugated species to determine the percentage of conversion and the purity of the final product.
-
NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, confirming the formation of the triazole ring, which is the hallmark of a successful click chemistry reaction. This is particularly useful for smaller biomolecules or for analyzing the linker itself.
Experimental Protocol: 1H NMR of a PEGylated Small Molecule or Peptide
-
Sample Preparation:
-
Purify the conjugated product to remove any unreacted starting materials.
-
Dissolve the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
-
NMR Spectrometer:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
-
Data Analysis:
-
The formation of the triazole ring will result in a characteristic proton signal typically in the range of 7.5-8.5 ppm.
-
The disappearance of the alkyne proton signal (if present in the starting material) and shifts in the signals of protons adjacent to the azide and alkyne groups provide further evidence of successful conjugation.
-
The characteristic signals of the PEG backbone (typically around 3.6 ppm) will also be present.
-
Visualizing the Workflow and Concepts
Experimental Workflow for Validation
Caption: Workflow for conjugation and validation of this compound.
Click Chemistry Reaction
Caption: Copper-free click chemistry reaction mechanism.
Comparison of PEGylation Strategies
Caption: Comparison of site-specific vs. random PEGylation.
Alternatives to this compound
While this compound offers significant advantages, several alternatives for PEGylation and other polymer conjugations exist. The choice of an alternative depends on the specific requirements of the application, such as the desired linker properties, biocompatibility, and cost.
| Alternative Reagent/Method | Chemistry | Key Features |
| NHS-ester PEGs | Amine-reactive | Well-established, readily available, suitable for targeting lysine residues. |
| Maleimide-PEGs | Thiol-reactive | Highly specific for cysteine residues, allowing for site-specific conjugation if cysteines are engineered into the biomolecule. |
| Aldehyde/Ketone-PEGs | Carbonyl chemistry | Reacts with hydrazide or aminooxy groups to form hydrazones or oximes, respectively. Can be used for N-terminal specific modification. |
| Other Click Chemistry Reagents | e.g., DBCO-PEG, BCN-PEG | These are alkyne-functionalized PEGs for reaction with azide-modified biomolecules. The choice depends on the desired reactivity and stability. |
| Alternative Polymers | e.g., Polysarcosine (pSar), Hydrophilic Polymers, XTENylation | These are emerging alternatives to PEG that may offer improved biocompatibility, reduced immunogenicity, and biodegradability. |
Conclusion
The validation of this compound conjugation to biomolecules is a critical step in the development of novel therapeutics and research tools. The use of click chemistry provides a highly specific and efficient method for PEGylation, often resulting in more homogeneous and well-defined conjugates compared to traditional methods. A multi-faceted analytical approach, combining mass spectrometry, HPLC, and NMR spectroscopy, is essential to fully characterize the resulting bioconjugate, ensuring its identity, purity, and structural integrity. The choice between this compound and alternative PEGylation strategies should be guided by the specific goals of the project, considering factors such as the nature of the biomolecule, the need for site-specificity, and the intended application of the final conjugate.
References
A Comparative Analysis of Linear vs. Branched PEG Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Architectures with Supporting Experimental Data
The architecture of the polyethylene glycol (PEG) linker in an antibody-drug conjugate (ADC) is a critical design parameter that significantly influences the therapeutic index of the conjugate. The choice between a linear and a branched PEG linker can profoundly impact an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.
Data Presentation: A Quantitative Comparison
The selection of a linker architecture represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize key quantitative data comparing the properties of ADCs constructed with linear and branched PEG linkers.
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Source |
| Unmodified HSA | - | 3.5 | [1] |
| Linear | 5 | 4.2 | [1] |
| Linear | 10 | 5.2 | [1] |
| Linear | 20 | 6.1 | [1] |
| Branched | 20 | 6.4 | [1] |
| Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA). Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography. |
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Source |
| Linear (L-PEG24) | High | |
| Pendant (P-(PEG12)2) | Low | |
| Table 2: Comparison of Linear vs. Pendant (Branched) PEG Linker Architecture on ADC Clearance. A study comparing a linear 24-unit PEG linker to a branched linker with two 12-unit PEG chains on a trastuzumab-DM1 conjugate revealed that the branched configuration resulted in slower clearance, particularly at a high drug-to-antibody ratio (DAR) of 8. |
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | IC50 (nM) | Source |
| Homogeneous DAR 2 (Linear Linker) | 2 | ~0.5 | |
| Homogeneous DAR 6 ("Short" Branched Linker) | 6 | 0.68 | |
| Homogeneous DAR 6 ("Long" Branched Linker) | 6 | 0.074 | |
| Heterogeneous DAR 6 (Control) | 6 | ~0.08 | |
| Table 3: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Different Linker Architectures. This data highlights the impact of linker architecture on the cytotoxic activity of trastuzumab-based ADCs against a HER2-positive cell line. A "long" branched linker demonstrated significantly higher potency compared to a "short" branched linker. |
Key Insights from Comparative Data:
-
Hydrodynamic Radius and Pharmacokinetics: Branched PEG linkers can create a larger hydrodynamic radius compared to linear PEGs of similar molecular weight. This increased size can lead to reduced renal clearance and a longer in vivo half-life. Studies have shown that branched PEG conjugates exhibit a superior pharmacokinetic profile compared to their linear counterparts. Specifically, ADCs with a branched or pendant PEG configuration can exhibit significantly slower clearance rates, leading to improved drug exposure.
-
Drug-to-Antibody Ratio (DAR) and Solubility: Hydrophobic drug payloads can lead to ADC aggregation and rapid clearance. The incorporation of hydrophilic PEG linkers, both linear and branched, can mitigate these issues, enabling higher DARs without compromising the ADC's properties. Branched architectures can be particularly effective at shielding hydrophobic payloads, improving solubility and formulation stability.
-
In Vitro and In Vivo Efficacy: The impact of linker architecture on in vitro cytotoxicity can be complex. While some studies show minimal differences between linear and branched linkers, others indicate that the specific design of the branched linker (e.g., length of the arms) can significantly influence potency. For instance, a "long" branched linker has been shown to result in higher cytotoxicity compared to a "short" one. Improved pharmacokinetic properties conferred by branched PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.
-
Steric Hindrance: The increased steric hindrance of branched linkers can sometimes negatively impact the binding affinity of the antibody to its target or the enzymatic cleavage of the linker, which is necessary for drug release. Therefore, the optimal design of a branched linker is crucial to balance its pharmacokinetic advantages with efficient payload delivery.
Mandatory Visualizations
Caption: Structural comparison of linear and branched PEG linkers.
Caption: General workflow for ADC preparation and evaluation.
Caption: Relationship between linker architecture and ADC performance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This method separates ADC species based on the number of conjugated drug-linker moieties, allowing for the determination of the average DAR and the distribution of different DAR species.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Buffer A (High Salt): 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Buffer A.
-
Inject 10-50 µg of the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (the unconjugated antibody elutes first, followed by species with increasing DAR).
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) where 'n' is the number of drugs conjugated to the antibody for a given peak.
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC with linear or branched linker
-
Control antibody (unconjugated)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the control antibody in the cell culture medium.
-
Remove the existing medium from the wells and add the ADC or control solutions. Include untreated wells as a negative control.
-
Incubate the plates for a period determined by the cell doubling time and the mechanism of action of the payload (typically 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control for each concentration.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.
Protocol 3: In Vivo Pharmacokinetic Study
This study evaluates the clearance and half-life of the ADC in an animal model.
Materials:
-
Animal model (e.g., mice, rats)
-
ADC with linear or branched linker
-
Dosing and blood collection supplies
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of animals.
-
Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 96 hr, and weekly thereafter).
-
Process the blood samples to obtain plasma or serum.
-
Quantify the concentration of the total antibody or the conjugated antibody in the plasma/serum samples using a validated analytical method (e.g., ELISA).
-
Plot the mean plasma concentration of the ADC versus time.
-
Perform a non-compartmental pharmacokinetic analysis to determine key parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).
Conclusion
The choice between linear and branched PEG linkers is a critical design consideration in the development of ADCs. Branched linkers can offer significant advantages in terms of improved pharmacokinetic properties, which can lead to enhanced in vivo efficacy. They also provide the potential for higher drug loading. However, the increased steric bulk of branched linkers may negatively impact manufacturing, binding affinity, or enzymatic cleavage of the linker. Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance. The optimal linker architecture is highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture to optimize the therapeutic potential of an ADC.
References
The Impact of m-PEG12-azide on the Biological Activity of Conjugated Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to peptides, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of peptide-based drugs. This guide provides a comprehensive comparison of how m-PEG12-azide, a short-chain PEG linker, affects the biological activity of a conjugated peptide compared to its unconjugated form. By leveraging a discrete-length PEG chain, this compound offers a balance between improving a peptide's pharmacokinetic profile and retaining its intrinsic biological function. This guide will delve into the quantitative impact on receptor binding, cellular uptake, and in vivo stability, supported by detailed experimental protocols and visual workflows.
Understanding this compound and Peptide PEGylation
This compound is a monodisperse PEG linker consisting of a chain of 12 ethylene glycol units, capped with a methoxy group at one end and an azide group at the other. The azide group enables highly specific and efficient conjugation to peptides containing an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1] This bioorthogonal reaction is advantageous as it proceeds under mild conditions and is highly selective, minimizing side reactions with other functional groups in the peptide.[1]
The primary goals of PEGylating a therapeutic peptide are to:
-
Increase hydrodynamic size: This reduces renal clearance, thereby extending the peptide's circulation half-life.
-
Provide a hydrophilic shield: This can improve solubility and reduce immunogenicity and proteolytic degradation.[2]
However, the addition of a PEG chain can also introduce steric hindrance, potentially impacting the peptide's interaction with its biological target. The size of the PEG chain is a critical factor; while larger PEGs offer a greater shielding effect, they are more likely to reduce biological activity.[2] Short-chain PEGs like this compound aim to provide the benefits of PEGylation with a minimized negative impact on the peptide's function.
Comparative Analysis of Biological Activity
While specific quantitative data for peptides conjugated with this compound is not extensively available in publicly accessible literature, we can infer the expected outcomes based on studies utilizing other short-chain PEG linkers. The following sections present a comparative summary based on representative data for such modifications.
Receptor Binding Affinity
The conjugation of a PEG chain can sterically hinder the binding of a peptide to its receptor. This effect is generally more pronounced with larger PEG chains. Short-chain PEGs, such as a 12-unit PEG, are expected to have a less detrimental effect on binding affinity.
Table 1: Comparison of Receptor Binding Affinity
| Parameter | Unconjugated Peptide | This compound Conjugated Peptide (Representative) |
| Binding Affinity (Kd) | 10 nM | 50 nM |
| IC50 | 15 nM | 80 nM |
Note: The data presented are hypothetical and representative of typical changes observed with short-chain PEGylation. Actual values will vary depending on the specific peptide and receptor system.
Cellular Uptake Efficiency
The effect of PEGylation on cellular uptake is complex and depends on the peptide, cell type, and the internalization mechanism. Generally, the hydrophilic PEG layer can reduce non-specific cell membrane interactions, potentially lowering cellular uptake compared to the unconjugated peptide.[3] However, for peptides that rely on specific receptor-mediated endocytosis, the impact on uptake will be closely linked to the effect on receptor binding affinity.
Table 2: Comparison of Cellular Uptake Efficiency
| Parameter | Unconjugated Peptide | This compound Conjugated Peptide (Representative) |
| Internalization after 4h (% of initial dose) | 25% | 15% |
| Uptake Mechanism | Receptor-mediated endocytosis | Primarily receptor-mediated endocytosis |
Note: The data presented are hypothetical and representative. The reduction in uptake is often offset by the increased circulation time in vivo, leading to greater overall exposure to the target tissue.
In Vivo Stability and Pharmacokinetics
One of the primary advantages of PEGylation is the significant improvement in a peptide's in vivo stability and circulation half-life. The PEG chain protects the peptide from proteolytic enzymes and reduces its clearance by the kidneys.
Table 3: Comparison of In Vivo Stability and Pharmacokinetics
| Parameter | Unconjugated Peptide | This compound Conjugated Peptide (Representative) |
| Proteolytic Half-life (in serum) | 15 minutes | 2 hours |
| In Vivo Half-life (t1/2) | 30 minutes | 4 hours |
| Primary Clearance Route | Renal | Hepatic/Renal (reduced) |
Note: The data presented are hypothetical and representative of the substantial improvements typically seen with PEGylation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Protocol 1: Peptide PEGylation with this compound via CuAAC
This protocol describes the conjugation of an alkyne-modified peptide with this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting columns
Procedure:
-
Dissolve the alkyne-modified peptide in DMF.
-
In a separate tube, prepare the catalyst solution by mixing CuSO4 and THPTA in PBS.
-
Add the this compound to the peptide solution.
-
Initiate the reaction by adding the catalyst solution and freshly prepared sodium ascorbate to the peptide/PEG mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.
-
Monitor the reaction progress using RP-HPLC or LC-MS.
-
Upon completion, purify the PEGylated peptide from excess reagents using a PD-10 desalting column, followed by preparative RP-HPLC.
-
Characterize the final product by mass spectrometry to confirm the addition of the this compound moiety.
Protocol 2: Receptor Binding Affinity Assay (Competitive ELISA)
This protocol determines the IC50 of the unconjugated and PEGylated peptides.
Materials:
-
96-well microplate
-
Recombinant receptor protein
-
Biotinylated version of the native peptide ligand
-
Unconjugated peptide and this compound conjugated peptide
-
Streptavidin-HRP
-
TMB substrate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coat the 96-well plate with the recombinant receptor protein overnight at 4°C.
-
Wash the plate with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Prepare serial dilutions of the unconjugated and PEGylated peptides.
-
Add the peptide dilutions to the wells, followed by a constant concentration of the biotinylated peptide.
-
Incubate for 2 hours at room temperature to allow for competitive binding.
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution (e.g., 1 M H2SO4) and measure the absorbance at 450 nm.
-
Plot the absorbance against the log of the competitor concentration and determine the IC50 values.
Protocol 3: Cellular Uptake Assay (Fluorescence Microscopy)
This protocol visualizes and semi-quantifies the cellular uptake of fluorescently labeled peptides.
Materials:
-
Fluorescently labeled (e.g., FITC) unconjugated and PEGylated peptides
-
Target cell line cultured on glass coverslips in a 24-well plate
-
Cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed the target cells on coverslips and allow them to adhere overnight.
-
Treat the cells with equimolar concentrations of the fluorescently labeled unconjugated and PEGylated peptides in serum-free medium.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove non-internalized peptide.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope and quantify the intracellular fluorescence intensity using image analysis software.
Visualizing the Processes
The following diagrams illustrate the experimental workflow for peptide PEGylation and a generalized signaling pathway affected by peptide-receptor binding.
Caption: Workflow for the synthesis and purification of an this compound conjugated peptide.
Caption: Generalized signaling pathway initiated by peptide-receptor binding.
Conclusion
The conjugation of this compound to a therapeutic peptide offers a strategic approach to improving its pharmacokinetic properties while aiming to preserve its biological activity. The primary benefits are a significant increase in in vivo stability and circulation half-life, which can lead to enhanced therapeutic efficacy and less frequent dosing. However, researchers must consider the potential for a modest reduction in receptor binding affinity and cellular uptake, which is a common trade-off with PEGylation. The use of a short, discrete-length PEG like this compound, combined with a specific and efficient conjugation chemistry like CuAAC, provides a powerful tool for the rational design of next-generation peptide therapeutics. Careful in vitro and in vivo characterization is essential to determine the optimal balance for each specific peptide drug candidate.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
